2-Fluoro-6-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJYZNBMRJICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556742 | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-89-0 | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of substituted anilines, a class of compounds fundamental to the development of synthetic chemistry and modern pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments of discovery, outlines key experimental protocols, presents comparative quantitative data, and visualizes the biological impact of these versatile molecules.
A Serendipitous Beginning: The Discovery of Aniline and its Colorful Progeny
The story of aniline, the parent compound of a vast family of derivatives, is a testament to the confluence of scientific inquiry and accidental discovery. Its initial isolation in 1826 by Otto Unverdorben, who named it "Crystallin" after obtaining it from the destructive distillation of indigo, marked the first encounter with this foundational molecule.[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he named "kyanol".[1][2] The puzzle of these various substances began to unravel in 1840 when Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," derived from the indigo-yielding plant Indigofera suffruticosa (anil).[1]
The crucial connection between these discoveries was made in 1842 by Nikolay Nikolaevich Zinin, who successfully reduced nitrobenzene to a base he called "benzidam".[1] A year later, August Wilhelm von Hofmann demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the same compound, which henceforth became widely known as aniline or phenylamine.[1]
A pivotal moment in the history of substituted anilines, and indeed in the history of industrial chemistry, occurred in 1856. William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine. His experiment, which involved the oxidation of impure aniline, serendipitously yielded a black precipitate that, when extracted with alcohol, produced a brilliant purple solution.[3][4] This was the birth of "mauveine," the world's first commercially successful synthetic dye.[3] Perkin's discovery, born from a failed attempt at drug synthesis, ignited the synthetic dye industry and transformed the world of textiles.[3][4]
The commercial production of aniline was made possible on a large scale by Antoine Béchamp's development of a method to reduce nitrobenzene using iron and acid in 1854, a process that came to be known as the Béchamp reduction.[5] This breakthrough in aniline synthesis fueled the burgeoning dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) rising to prominence.
Foundational Synthesis Protocols
The historical methods for synthesizing aniline and its simple derivatives laid the groundwork for more sophisticated transformations. Below are detailed protocols for these foundational reactions.
Béchamp Reduction of Nitrobenzene
The Béchamp reduction became the dominant industrial method for aniline production in the 19th and early 20th centuries due to its use of inexpensive and readily available reagents.
Objective: To synthesize aniline by the reduction of nitrobenzene using iron filings and hydrochloric acid.
Reagents and Equipment:
-
Nitrobenzene
-
Iron filings (fine)
-
Concentrated hydrochloric acid
-
Water
-
Sodium hydroxide (for neutralization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of nitrobenzene and water is prepared.
-
Fine iron filings are added to the flask.
-
A small amount of concentrated hydrochloric acid is added to initiate the reaction. The reaction is exothermic and may require cooling to control the rate.
-
Once the initial vigorous reaction subsides, the mixture is heated under reflux for several hours until the reaction is complete, as indicated by the disappearance of the characteristic smell of nitrobenzene.
-
The reaction mixture is then made alkaline by the addition of a sodium hydroxide solution to precipitate iron hydroxides and to liberate the free aniline.
-
The aniline is separated from the iron sludge by steam distillation.
-
The distillate, a mixture of aniline and water, is collected. Aniline is then separated from the aqueous layer using a separatory funnel.
-
The crude aniline is further purified by fractional distillation.
Zinin Reduction of Nitrobenzene
Nikolay Zinin's original method for the reduction of nitroarenes utilized sulfides as the reducing agent. This method is particularly useful for the selective reduction of one nitro group in dinitro compounds.
Objective: To synthesize aniline by the reduction of nitrobenzene using sodium sulfide.
Reagents and Equipment:
-
Nitrobenzene
-
Sodium sulfide (or ammonium sulfide)
-
Water
-
Ethanol (as a co-solvent)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Steam distillation apparatus
Procedure:
-
A solution of sodium sulfide in water is prepared in a round-bottom flask fitted with a reflux condenser.
-
Nitrobenzene, often dissolved in ethanol to improve solubility, is added to the sulfide solution.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the change in color and the disappearance of the nitrobenzene layer.
-
Upon completion, the reaction mixture is cooled.
-
Aniline is isolated from the reaction mixture by steam distillation.
-
The collected distillate is saturated with sodium chloride to salt out the aniline.
-
The aniline layer is separated and dried over a suitable drying agent (e.g., anhydrous potassium carbonate).
-
Final purification is achieved by distillation.
Perkin's Synthesis of Mauveine
Perkin's original synthesis of mauveine was an oxidation reaction of impure aniline, which serendipitously contained ortho- and para-toluidine as impurities. The presence of these toluidines was crucial for the formation of the mauveine dye.
Objective: To replicate the historical synthesis of mauveine from a mixture of aniline and toluidines.
Reagents and Equipment:
-
Aniline
-
ortho-Toluidine
-
para-Toluidine
-
Potassium dichromate (oxidizing agent)
-
Sulfuric acid
-
Methanol or ethanol (for extraction)
-
Beakers and flasks
-
Heating apparatus
Procedure:
-
A mixture of aniline, ortho-toluidine, and para-toluidine is prepared. A molar ratio of 1:1:2 (aniline:ortho-toluidine:para-toluidine) is often cited for replicating the historical synthesis.
-
The amine mixture is dissolved in a dilute solution of sulfuric acid.
-
A solution of potassium dichromate is slowly added to the amine sulfate solution with stirring.
-
The reaction produces a black precipitate. The mixture is allowed to stand for some time to ensure complete precipitation.
-
The black solid is collected by filtration and washed with water.
-
The crude solid is then extracted with methanol or ethanol. The alcohol dissolves the mauveine, forming a purple solution, leaving behind insoluble byproducts.
-
The purple alcoholic extract contains the mauveine dye.
Quantitative Analysis of Historical and Modern Syntheses
The efficiency of aniline synthesis has evolved significantly from the early methods to modern catalytic processes. The following tables provide a comparative summary of reaction yields and the physical properties of key substituted anilines.
Table 1: Comparison of Yields for Aniline Synthesis from Nitrobenzene
| Reduction Method | Reducing Agent(s) | Typical Yield (%) | Notes |
| Béchamp Reduction | Fe, HCl | Good to High | Industrially significant in the 19th and early 20th centuries. Generates significant iron oxide waste.[6] |
| Zinin Reaction | Na₂S or (NH₄)₂S | Moderate to Good | Useful for selective reductions. Can be lower yielding than other methods. |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | >99% | The current dominant industrial method. High purity product and cleaner process.[6] |
Table 2: Physical Properties of Selected Substituted Anilines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Aniline | C₆H₇N | 93.13 | -6 | 184 |
| o-Toluidine | C₇H₉N | 107.15 | -23 | 200 |
| m-Toluidine | C₇H₉N | 107.15 | -30 | 203 |
| p-Toluidine | C₇H₉N | 107.15 | 44-45 | 200 |
| o-Chloroaniline | C₆H₆ClN | 127.57 | -2 | 209 |
| m-Chloroaniline | C₆H₆ClN | 127.57 | -10 | 230 |
| p-Chloroaniline | C₆H₆ClN | 127.57 | 70-71 | 232 |
| Acetanilide | C₈H₉NO | 135.17 | 114-116 | 304 |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 164-166 | Decomposes |
Table 3: Spectroscopic Data for Key Anilines
| Compound | UV-Vis λmax (nm) | Key IR Absorptions (cm⁻¹) | ¹H NMR Signals (ppm, typical) |
| Aniline | 230, 280 | 3430, 3350 (N-H stretch), 1620 (N-H bend), 1600, 1500 (C=C stretch) | 3.6 (s, 2H, NH₂), 6.6-7.2 (m, 5H, Ar-H) |
| Acetanilide | 242 | 3300 (N-H stretch), 1660 (C=O stretch), 1600, 1500 (C=C stretch) | 2.1 (s, 3H, CH₃), 7.0-7.5 (m, 5H, Ar-H), 7.8 (br s, 1H, NH) |
| Sulfanilamide | 258 | 3470, 3380 (N-H stretch, NH₂), 3270 (N-H stretch, SO₂NH₂), 1330, 1150 (S=O stretch) | 5.8 (s, 2H, NH₂), 6.6-7.6 (m, 4H, Ar-H), 7.2 (s, 2H, SO₂NH₂) |
From Dyes to Drugs: The Pharmacological Significance of Substituted Anilines
The versatility of the aniline scaffold was not limited to the world of color. In the late 19th and early 20th centuries, chemists began to explore its potential in medicine, leading to the development of some of the first synthetic drugs.
The Dawn of Chemotherapy: Sulfonamides
A major breakthrough came with the discovery of sulfonamide antibiotics. These aniline derivatives were found to be effective against a range of bacterial infections. Their mechanism of action involves the inhibition of a crucial metabolic pathway in bacteria.
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore, for bacterial growth and replication. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in this pathway.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.
Targeted Cancer Therapy: Aniline-Based Kinase Inhibitors
In more recent times, substituted anilines have become a cornerstone in the development of targeted cancer therapies. Many small-molecule kinase inhibitors, which target specific signaling pathways that are dysregulated in cancer cells, are based on an aniline or anilinoquinazoline scaffold.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Aniline-based EGFR inhibitors are designed to block the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by Aniline-based Drugs.
Experimental Workflow: Multi-step Synthesis of Sulfanilamide
The synthesis of sulfanilamide from aniline is a classic multi-step synthesis that illustrates several important principles of organic chemistry, including the use of a protecting group.
Caption: Experimental Workflow for the Synthesis of Sulfanilamide from Aniline.
Conclusion
From its serendipitous discovery to its central role in the synthetic dye and pharmaceutical industries, the journey of aniline and its substituted derivatives is a compelling narrative of scientific progress. The simple yet versatile aniline scaffold continues to be a source of inspiration for chemists and drug discovery professionals, leading to the development of novel materials and life-saving medicines. This guide has provided a technical overview of this remarkable history, offering valuable data and protocols for the scientific community.
References
- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 4. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 2-Fluoro-6-methylaniline Derivatives
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of pharmaceutical and scientific research, the quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is paramount. Among the myriad of chemical structures, 2-Fluoro-6-methylaniline and its derivatives are emerging as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth exploration of potential research avenues for these derivatives, targeting researchers, scientists, and drug development professionals. The guide outlines key areas of investigation, including anticancer, kinase inhibition, anti-inflammatory, and antibacterial applications, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly in the context of melanoma. Research has shown that conjugating the this compound moiety with quinone structures can lead to potent cytotoxic effects against cancer cell lines.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Derivative Structure | Cell Line | LC50 (µg/mL)[1] |
| 1 | 5-((2-fluoro-6-methylphenyl)amino)-2-hydroxy-3-undecyl-1,4-benzoquinone | A375 (Melanoma) | 15.5 |
| 2 | 2-((2-fluoro-6-methylphenyl)amino)-5-hydroxy-3-undecyl-1,4-benzoquinone | A375 (Melanoma) | 18.2 |
Experimental Protocol: MTT Assay for Cytotoxicity in Melanoma Cells
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on A375 melanoma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Materials:
-
A375 melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed A375 cells into 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal lethal concentration (LC50) from the dose-response curves.
Signaling Pathway: B-Raf/MEK/ERK Pathway
Molecular docking studies have suggested that these derivatives may exert their anticancer effects by targeting the B-Raf protein, a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.
Caption: Inhibition of the B-Raf signaling pathway.
Kinase Inhibition: Avenues in Targeted Therapy
The structural features of this compound make it an attractive scaffold for the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The PI3K/Akt/mTOR pathway is a particularly relevant target for cancer therapy.
Potential Research Workflow: Kinase Inhibitor Development
Caption: Workflow for kinase inhibitor development.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibitors targeting this pathway are of significant interest in oncology.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, making it an attractive target for anti-inflammatory drug discovery. This compound derivatives hold promise in this area.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
This protocol describes a general method to screen for the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives (in DMSO)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent as an indicator of NO production.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Signaling Pathway: NF-κB Pathway
The NF-κB pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Antibacterial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria is a global health crisis. Fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The this compound scaffold can be incorporated into novel fluoroquinolone derivatives to develop new antibacterial agents.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Molecular Target: Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.
Caption: Inhibition of bacterial DNA gyrase.
Conclusion
The this compound scaffold presents a versatile platform for the design and synthesis of novel therapeutic agents. The research areas outlined in this guide—anticancer, kinase inhibition, anti-inflammatory, and antibacterial activities—represent promising avenues for further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the full potential of this exciting class of compounds. Continued research in these areas is crucial for the development of next-generation therapies to address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols: 2-Fluoro-6-methylaniline in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Fluoro-6-methylaniline as a versatile reagent in analytical chemistry. The following methods leverage its reactive amine group for derivatization, enabling the sensitive quantification of analytes and the development of novel analytical probes.
Application Note 1: Quantitative Determination of Formaldehyde in Pharmaceutical Preparations by HPLC-UV following Derivatization
Introduction
Formaldehyde is a common process-related impurity in pharmaceutical manufacturing that requires strict control due to its toxicity. This method describes the quantification of formaldehyde in a drug substance matrix by pre-column derivatization with this compound to form a stable, UV-active Schiff base, followed by analysis using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The derivatization reaction enhances the detectability of the otherwise UV-transparent formaldehyde.
Experimental Protocol
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Formaldehyde standard solution (certified reference material)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Drug substance to be analyzed
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
3. Preparation of Solutions:
-
Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of methanol.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (60:40 v/v) with 0.1% formic acid. Filter and degas before use.
-
Standard Solutions: Prepare a stock solution of formaldehyde in water. From this stock, prepare a series of calibration standards by appropriate dilution.
-
Sample Preparation: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent.
4. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the this compound derivatizing reagent.
-
Add 50 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the vials and heat at 60°C for 30 minutes in a water bath.
-
Cool the solutions to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
5. HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
Data Presentation
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| Formaldehyde-2-Fluoro-6-methylaniline Schiff Base | 8.5 | 0.1 | 0.3 | 0.9995 |
Workflow Diagram
Caption: Workflow for formaldehyde quantification using derivatization.
Application Note 2: Fluorescent Detection of Zinc Ions using a Schiff Base Probe
Introduction
The detection of heavy metal ions is crucial in environmental monitoring and biological systems. This application note describes the synthesis of a fluorescent probe for the detection of zinc ions (Zn²⁺) through the formation of a Schiff base between this compound and salicylaldehyde. The resulting Schiff base exhibits a significant fluorescence enhancement upon coordination with Zn²⁺, allowing for its sensitive and selective detection.
Experimental Protocol
1. Synthesis of the Schiff Base Probe (2-((2-fluoro-6-methylphenyl)imino)methyl)phenol):
-
Dissolve 1.25 g (10 mmol) of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1.22 g (10 mmol) of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature. The product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by ¹H NMR and mass spectrometry.
2. Protocol for Zinc Ion Detection:
-
Prepare a stock solution of the Schiff base probe (1 mM) in a 1:1 mixture of ethanol and water.
-
Prepare a series of standard solutions of ZnCl₂ in deionized water.
-
In a cuvette, add 2 mL of the Schiff base probe solution.
-
Add varying concentrations of the Zn²⁺ standard solutions.
-
Record the fluorescence emission spectra (e.g., excitation at 365 nm, emission scan from 400-600 nm).
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.
Data Presentation
| Parameter | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 450 nm |
| Linear Range for Zn²⁺ | 1 - 20 µM |
| Detection Limit for Zn²⁺ | 0.5 µM |
| Selectivity | High selectivity for Zn²⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) |
Signaling Pathway Diagram
Caption: Formation of the fluorescent Probe-Zn²⁺ complex.
Application Note 3: Chromogenic Detection of Nitrite Ions
Introduction
Nitrite is a common ion found in environmental and food samples, and its concentration is an important indicator of water quality and food safety. This protocol outlines a simple and rapid colorimetric method for the determination of nitrite ions based on a diazotization-coupling reaction using this compound as the chromogenic reagent.
Experimental Protocol
1. Reagents:
-
This compound solution (0.1% w/v in 2M HCl)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v in water)
-
Nitrite standard solutions
-
Hydrochloric acid (2M)
2. Procedure:
-
To 5 mL of the sample or standard solution in a test tube, add 1 mL of the this compound solution.
-
Mix well and allow the diazotization reaction to proceed for 5 minutes at room temperature.
-
Add 1 mL of the NED solution and mix.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of the resulting azo dye at 540 nm using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus nitrite concentration.
Data Presentation
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 540 nm |
| Linear Range | 0.05 - 1.0 mg/L Nitrite |
| Molar Absorptivity | 4.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Color of Azo Dye | Purple |
Reaction Pathway Diagram
Caption: Diazotization-coupling reaction for nitrite detection.
Application Note: A Detailed Protocol for the Diazotization of 2-Fluoro-6-methylaniline
Introduction
The diazotization of aromatic amines is a fundamental and versatile transformation in synthetic organic chemistry, enabling the conversion of an amino group into a highly reactive diazonium group (-N₂⁺). This functional group serves as an excellent leaving group and is a key intermediate in the synthesis of a wide array of aromatic compounds, including halides, phenols, and azo dyes. This application note provides a detailed experimental procedure for the diazotization of 2-fluoro-6-methylaniline, a substituted aniline of interest in pharmaceutical and materials science research. The resulting diazonium salt can be utilized in various subsequent reactions, such as Sandmeyer, Schiemann, or azo coupling reactions.
The general principle of diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive if isolated in a dry state.[2]
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the diazotization of this compound.
Figure 1: Experimental workflow for the diazotization of this compound.
Detailed Experimental Protocol
This protocol describes the formation of an aqueous solution of 2-fluoro-6-methylbenzenediazonium chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade, ≥98% | e.g., Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | e.g., Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Sigma-Aldrich |
| Urea or Sulfamic Acid | Reagent Grade | e.g., Alfa Aesar |
| Potassium Iodide-Starch Paper | - | e.g., Whatman |
| Deionized Water | - | - |
| Ice | - | - |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice bath
-
Beakers and graduated cylinders
-
Magnetic stir plate and stir bar
Procedure
-
Preparation of the Aniline Salt Solution:
-
In a three-necked round-bottom flask, combine this compound (e.g., 10.0 g, 79.9 mmol) and deionized water (e.g., 40 mL).
-
While stirring, slowly add concentrated hydrochloric acid (e.g., 20 mL, ~240 mmol) to the mixture. The aniline will dissolve to form the hydrochloride salt. An exothermic reaction may occur; ensure the addition is controlled.
-
Cool the resulting solution to 0-5 °C using an ice bath.[2]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 5.8 g, 84.0 mmol, 1.05 equivalents) in deionized water (e.g., 20 mL).
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the cold aniline salt solution using a dropping funnel over a period of 30-45 minutes.[2]
-
Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[3]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.[2]
-
-
Monitoring and Quenching:
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. A positive test, indicated by the immediate formation of a blue-black color, confirms that the diazotization is complete.[3]
-
If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the test is negative.[3]
-
-
Resulting Product:
-
The resulting pale yellow solution contains the 2-fluoro-6-methylbenzenediazonium salt. This solution should be used immediately in subsequent reactions and should not be stored or allowed to dry out.
-
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the diazotization of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material. |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 eq | Slight excess ensures complete reaction.[2] |
| Hydrochloric Acid (HCl) | 2.5 - 3.0 eq | Provides the acidic medium and forms the hydrochloride salt. |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[3] |
| Reaction Time | 45 - 75 minutes | Includes addition and subsequent stirring time. |
| Expected Outcome | ||
| Yield | Typically quantitative in solution | The diazonium salt is generally not isolated but used directly in the next synthetic step.[4] |
| Purity | Dependent on subsequent reaction | The purity of the final product will depend on the work-up of the follow-on reaction. |
Safety Precautions
-
Diazonium salts, particularly in the solid state, are unstable and can be explosive. They should always be kept in solution and at low temperatures.[2]
-
The reaction should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Nitrous acid and its fumes are toxic; avoid inhalation.
This protocol provides a reliable and reproducible method for the diazotization of this compound, yielding a diazonium salt solution ready for use in further synthetic transformations. Careful control of the reaction temperature is paramount to ensure both safety and a high yield of the desired intermediate.
References
Application Notes and Protocols: Visible Light-Catalyzed Reactions of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the visible light-catalyzed reactions of fluorinated anilines. The incorporation of fluorine-containing moieties into aniline scaffolds is a pivotal strategy in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine.[1][2] Visible light photoredox catalysis has emerged as a powerful and sustainable tool for these transformations, offering mild reaction conditions and high functional group tolerance.[2][3][4][5]
This document outlines key reaction types, including C-H fluoroalkylation and trifluoromethylation/cyclization, providing detailed experimental protocols and summarizing reaction outcomes for a variety of substrates.
Visible Light-Catalyzed C-H Perfluoroalkylation of Anilines
The direct C-H perfluoroalkylation of anilines under visible light irradiation offers an efficient method for the synthesis of valuable fluorinated compounds. This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy and green chemistry. A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, have been successfully employed.[3][6]
Experimental Protocol 1: Ir(ppy)₃-Catalyzed Perfluoroalkylation
This protocol is adapted from a method for the efficient perfluoroalkylation of a range of aniline derivatives using fac-Ir(ppy)₃ as the photocatalyst.[4]
Reaction Scheme:
Materials:
-
Aniline derivative
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
fac-Iridium(III) tris[2-phenylpyridinato-C²,N] (fac-Ir(ppy)₃)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED lamp (12 W)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aniline derivative (0.5 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.1 mol %), and K₂CO₃ (1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM (2.0 mL) and the perfluoroalkyl iodide (1.2 equiv.) via syringe.
-
Place the reaction mixture approximately 5 cm from a 12 W blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 24 hours), quench the reaction with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired perfluoroalkylated aniline.
Quantitative Data Summary:
| Entry | Aniline Derivative | Rₙ | Product | Yield (%) |
| 1 | Aniline | C₆F₁₃ | 4-(Perfluorohexyl)aniline | 85 |
| 2 | 4-Methylaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methylaniline | 92 |
| 3 | 4-Methoxyaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methoxyaniline | 95 |
| 4 | 4-Chloroaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-chloroaniline | 78 |
| 5 | N,N-Dimethylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N,N-dimethylaniline | 88 |
Data adapted from Zhang et al. and related studies on Ir-catalyzed perfluoroalkylation.[3]
Experimental Protocol 2: Rose Bengal-Catalyzed Perfluoroalkylation
This protocol utilizes the organic dye Rose Bengal as a cost-effective photocatalyst for the perfluoroalkylation of anilines.[3]
Reaction Scheme:
Materials:
-
Aniline derivative
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
Rose Bengal
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Compact Fluorescent Lamp (CFL)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vessel, combine the aniline derivative (0.5 mmol, 1.0 equiv.), Rose Bengal (2 mol %), and Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous MeCN (2.0 mL) and the perfluoroalkyl iodide (1.5 equiv.).
-
Irradiate the mixture with a compact fluorescent lamp with vigorous stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the perfluoroalkylated product.
Quantitative Data Summary:
| Entry | Aniline Derivative | Rₙ | Product | Yield (%) |
| 1 | Aniline | C₆F₁₃ | 4-(Perfluorohexyl)aniline | 82 |
| 2 | N-Methylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N-methylaniline | 85 |
| 3 | N,N-Dimethylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N,N-dimethylaniline | 90 |
| 4 | 4-Methylaniline | C₄F₉ | 2-(Perfluorobutyl)-4-methylaniline | 88 |
| 5 | 4-Methoxyaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methoxyaniline | 93 |
Data synthesized from studies on Rose Bengal-photocatalyzed perfluoroalkylation.[3]
Visible Light-Induced Trifluoromethylation and Cyclization of N-Arylacrylamides
A powerful application of visible light photoredox catalysis is the tandem trifluoromethylation and cyclization of N-arylacrylamides to generate trifluoromethyl-containing oxindoles, which are important structural motifs in medicinal chemistry.[7]
Experimental Protocol 3: Trifluoromethylation/Cyclization of N-Arylacrylamides
This protocol describes a visible-light-induced radical cascade reaction using trifluoromethyl phenyl sulfone as the CF₃ source.[7]
Reaction Scheme:
Materials:
-
N-Arylacrylamide derivative
-
Trifluoromethyl phenyl sulfone
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., Acetonitrile)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction tube, add the N-arylacrylamide (0.2 mmol, 1.0 equiv.), trifluoromethyl phenyl sulfone (1.5 equiv.), photocatalyst (1-5 mol %), and base (2.0 equiv.).
-
Add the solvent (2.0 mL) and degas the mixture.
-
Irradiate the reaction with a visible light source at room temperature with stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS analysis).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated oxindole.
Quantitative Data Summary:
| Entry | N-Aryl Group | Product | Yield (%) |
| 1 | Phenyl | 3-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 75 |
| 2 | 4-Methoxyphenyl | 6-Methoxy-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 82 |
| 3 | 4-Chlorophenyl | 6-Chloro-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 68 |
| 4 | 3-Methylphenyl | 7-Methyl-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 72 |
| 5 | Naphthyl | 3-(Trifluoromethyl)-1H-benzo[g]quinolin-2(1H)-one | 65 |
Yields are representative based on similar visible-light-induced trifluoromethylation/cyclization reactions.[7][8][9]
Visualizations
Caption: General experimental workflow for visible light-catalyzed reactions.
Caption: Proposed photocatalytic cycle for C-H fluoroalkylation of anilines.
Caption: Key aspects of visible light-catalyzed reactions of fluorinated anilines.
References
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Visible Light-catalyzed Fluoroalkylation Reactions of Free Aniline Derivatives [ri.conicet.gov.ar]
- 7. Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 2-Fluoro-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Fluoro-6-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following methods are discussed: distillation, column chromatography, and recrystallization.
Introduction
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The purity of this compound is critical for the successful synthesis of downstream products, particularly in drug development where impurities can lead to unwanted side effects or reduced efficacy. This document outlines common laboratory techniques to purify this compound, complete with detailed protocols and comparative data.
Data Presentation
The selection of a purification method often depends on the nature of the impurities, the required purity level, and the scale of the purification. The following table summarizes the quantitative data associated with different purification methods for this compound and similar compounds.
| Purification Method | Compound | Purity Achieved | Yield | Key Parameters | Source |
| Kugelrohr Distillation | This compound | High (Implied) | 80% | 91-93°C at 0.1 mmHg | [1] |
| Vacuum Distillation | This compound | >98% (Typical) | High | 89°C at 13 mmHg | [2][3] |
| Column Chromatography | 2-Chloro-6-methylaniline | High (Pure Product) | 82.5% | Dichloromethane extract purified on a column | [4] |
| Commercial Specification | This compound | 97% | N/A | N/A | [2] |
| Commercial Specification | This compound | ≥98% | N/A | Assay by titration | [3] |
Experimental Protocols
Distillation
Distillation is a highly effective method for purifying liquid compounds like this compound, especially for removing non-volatile or high-boiling impurities.[5] Both Kugelrohr and standard vacuum distillation can be employed.
This method is suitable for small quantities and minimizes product loss.
Apparatus:
-
Kugelrohr distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Vacuum pump
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the crude this compound into the round-bottom flask.
-
Assemble the Kugelrohr apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 0.1 mmHg.
-
Begin heating the sample.
-
Collect the fraction that distills at 91-93°C.[1]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is collected from the receiving flask.
This is a standard method for purification on a larger scale.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Set up the vacuum distillation apparatus, ensuring all connections are secure.
-
Turn on the condenser cooling water.
-
Gradually apply vacuum to the system, aiming for a pressure of around 13 mmHg.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head and collect the fraction that distills at approximately 89°C.[3]
-
After the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Transfer the purified liquid from the receiving flask to a clean, dry storage container.
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[5] For aniline derivatives, a common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]
Apparatus and Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Crude this compound
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a high hexane to ethyl acetate ratio like 95:5). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the movement of the compound down the column.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. Since this compound can be a low-melting solid (melting point: 28-30°C), this technique may be applicable, particularly if it forms a stable salt.[3] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection (General Guidance for Anilines):
-
A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.
-
Other potential solvents to screen include hexane, toluene, and mixtures with a more polar co-solvent like ethyl acetate.
General Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Distillation Workflow
Caption: A generalized workflow for the purification of this compound by distillation.
Column Chromatography Workflow
Caption: A standard workflow for the purification of this compound using column chromatography.
Recrystallization Logical Flow
Caption: A decision-based logical flow for the purification of this compound via recrystallization.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of 2-Fluoro-6-methylaniline and its derivatives, crucial intermediates in the development of targeted therapeutics. The protocols detailed below are designed for robust and efficient production, suitable for laboratory, pilot, and industrial-scale manufacturing.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors for the treatment of cancers and autoimmune diseases. The strategic placement of the fluoro and methyl groups on the aniline scaffold imparts unique electronic and steric properties, enabling high-affinity interactions with biological targets. This document outlines the prevalent synthetic routes, focusing on the catalytic hydrogenation of 2-fluoro-6-nitrotoluene, and provides detailed protocols for its scale-up.
Synthetic Pathways and Methodologies
The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 2-fluoro-6-nitrotoluene. This method is favored for its high yield, selectivity, and the use of relatively environmentally benign reagents.
Catalytic Hydrogenation of 2-Fluoro-6-nitrotoluene
This process involves the reduction of the nitro group of 2-fluoro-6-nitrotoluene to an amine using a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas.
Key Reaction Parameters for Scale-Up:
-
Catalyst Selection: 5% or 10% Palladium on carbon (Pd/C) is the most commonly used catalyst. For industrial-scale production, catalyst loading is a critical parameter to optimize, typically ranging from 0.1 to 1.0 mol% relative to the substrate.
-
Solvent: Methanol or ethanol are common solvents for this reaction due to their ability to dissolve the starting material and their compatibility with the catalytic process.
-
Temperature and Pressure: The reaction is typically carried out at a temperature of 40-80°C and a hydrogen pressure of 5-10 bar. Careful control of these parameters is crucial for reaction efficiency and safety on a larger scale.
-
Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure complete conversion of the starting material.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified by vacuum distillation to remove the solvent and any high-boiling impurities.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol describes the synthesis of this compound on a pilot scale (10 kg) via catalytic hydrogenation.
Materials:
-
2-Fluoro-6-nitrotoluene (10.0 kg, 64.4 mol)
-
5% Palladium on carbon (50% wet, 500 g)
-
Methanol (100 L)
-
Hydrogen gas
-
Nitrogen gas
-
Celite (for filtration)
Equipment:
-
150 L Hydrogenation reactor
-
Filtration unit
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with 2-fluoro-6-nitrotoluene and methanol.
-
Inerting: Purge the reactor with nitrogen gas to remove any residual air.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor under a nitrogen atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 7 bar and heat the reaction mixture to 60°C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).
-
Catalyst Filtration: Cool the reactor to room temperature and vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: Purify the crude product by vacuum distillation (boiling point approx. 78-80°C at 10 mmHg) to yield this compound.
Data Presentation
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (500 kg) |
| Starting Material | 2-Fluoro-6-nitrotoluene | 2-Fluoro-6-nitrotoluene | 2-Fluoro-6-nitrotoluene |
| Catalyst | 5% Pd/C (0.5 mol%) | 5% Pd/C (0.5 mol%) | 5% Pd/C (0.2-0.5 mol%) |
| Solvent | Methanol (1 L) | Methanol (100 L) | Methanol (5000 L) |
| Temperature | 50°C | 60°C | 60-70°C |
| Pressure | 5 bar H₂ | 7 bar H₂ | 7-10 bar H₂ |
| Reaction Time | 3-5 hours | 4-6 hours | 5-8 hours |
| Typical Yield | 95-98% | 94-97% | 92-96% |
| Purity (Post-distillation) | >99.5% | >99.5% | >99.0% |
Applications in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of key signaling kinases, such as Janus kinases (JAKs) and Spleen tyrosine kinase (Syk). These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for a wide range of cytokines and growth factors. Inhibition of this pathway is a therapeutic strategy for various inflammatory and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Spleen Tyrosine Kinase (Syk) Signaling Pathway
Syk is a key mediator of signaling from various immune receptors, including the B-cell receptor (BCR). Its inhibition is a promising approach for treating autoimmune diseases and certain B-cell malignancies.
Application Notes: 2-Fluoro-6-methylaniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2-fluoro-6-methylaniline as a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The strategic placement of the fluorine atom and the methyl group on the aniline ring offers unique steric and electronic properties that are leveraged in the design of potent and selective therapeutic agents.
Synthesis of Bioactive 4-Anilinoquinazoline Derivatives
A primary application of this compound is in the synthesis of 4-anilinoquinazoline scaffolds, which are central to the development of numerous kinase inhibitors. These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways crucial for cell proliferation and survival.
A notable example is the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are involved in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. The synthesis of potent Trk inhibitors can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted 4-chloroquinazoline.
Experimental Protocol: Synthesis of a N-(2-fluoro-6-methylphenyl)-7-methoxyquinazolin-4-amine (A Trk Inhibitor Analog)
This protocol details the synthesis of a potential Trk inhibitor, demonstrating a key reaction of this compound.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| This compound | 125.15 | 75 mg | 1.2 |
| 4-Chloro-7-methoxyquinazoline | 194.61 | 97 mg | 1.0 |
| Isopropanol (IPA) | - | 5 mL | - |
| 10 mL Microwave Reactor Vial | - | 1 | - |
| Magnetic Stirrer | - | 1 | - |
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add 4-chloro-7-methoxyquinazoline (97 mg, 0.5 mmol, 1.0 eq).
-
Add this compound (75 mg, 0.6 mmol, 1.2 eq).
-
Add isopropanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 1-2 hours. Note: The steric hindrance from the ortho-methyl group and the deactivating effect of the ortho-fluoro group on this compound may necessitate longer reaction times or higher temperatures compared to less substituted anilines.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(2-fluoro-6-methylphenyl)-7-methoxyquinazolin-4-amine.
Expected Yield and Characterization:
While the exact yield for this specific reaction is not published, similar reactions with substituted anilines typically provide yields ranging from moderate to good. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Quantitative Data Summary
| Reactant | Product | Reaction Type | Conditions | Yield |
| This compound, 4-Chloro-7-methoxyquinazoline | N-(2-fluoro-6-methylphenyl)-7-methoxyquinazolin-4-amine | SNAr | Microwave, 120°C, 1-2h, IPA | Not reported |
Amide Bond Formation for Bioactive Amides
This compound can also be utilized in amide coupling reactions with various carboxylic acids to generate a diverse range of bioactive amide compounds. The electronic properties of the fluorinated aniline can influence the reactivity and the biological activity of the resulting amides.
Experimental Protocol: General Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of this compound with a carboxylic acid.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalents |
| Carboxylic Acid (R-COOH) | 1.0 |
| This compound | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 |
| HOBt (Hydroxybenzotriazole) | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - |
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Signaling Pathway and Mechanism of Action
The bioactive molecules synthesized from this compound, particularly the 4-anilinoquinazoline derivatives, often target protein kinases. For instance, Trk inhibitors block the neurotrophin/Trk signaling pathway. This pathway is crucial for neuronal survival and differentiation, but its dysregulation can drive the growth and survival of certain cancer cells.
Caption: Trk signaling pathway and its inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.
Caption: General synthetic and evaluation workflow.
References
Application Notes and Protocols for the Determination of 2-Fluoro-6-methylaniline Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of 2-Fluoro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are designed to deliver accurate and precise measurements of this compound concentration in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of this compound in process samples and finished products. A reversed-phase HPLC with UV detection is employed for its high specificity and sensitivity.
Experimental Protocol
1.1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Solvent delivery system and autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥ 98%)
1.2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities and the quantification of this compound in organic matrices. A Flame Ionization Detector (FID) provides excellent sensitivity for this analyte.
Experimental Protocol
2.1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and split/splitless injector
-
Data acquisition and processing software
-
Analytical balance and volumetric glassware
-
GC grade methylene chloride
-
This compound reference standard (purity ≥ 98%)
2.2. Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of methylene chloride.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methylene chloride to achieve concentrations in the range of 5 - 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methylene chloride, and dilute to bring the concentration within the calibration range.
2.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL |
| Precision (%RSD, n=6) | < 2.5% |
| Accuracy (Recovery %) | 97.5 - 102.5% |
Experimental Workflow
Caption: GC analysis workflow for this compound.
Titrimetric Method (Assay)
This titrimetric method is a simple and cost-effective way to determine the purity of this compound raw material. It is based on the basic nature of the aniline functional group. A purity of ≥ 98% can be determined by this method.[1][2]
Experimental Protocol
3.1. Reagents and Materials:
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Glacial acetic acid
-
Crystal violet indicator solution
-
This compound sample
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
3.2. Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate with standardized 0.1 N perchloric acid until the color of the solution changes from violet to blue-green.
-
Record the volume of perchloric acid consumed.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.
3.3. Calculation:
Purity (%) = (V * N * MW * 100) / (W * 1000)
Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of perchloric acid
-
MW = Molecular weight of this compound (125.15 g/mol )
-
W = Weight of the sample (g)
Data Presentation
| Parameter | Specification |
| Titrant | 0.1 N Perchloric Acid |
| Indicator | Crystal Violet |
| Endpoint | Violet to Blue-Green |
| Acceptance Criteria | ≥ 98.0% |
Logical Relationship Diagram
Caption: Logical flow of the titrimetric assay.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using gas chromatography (GC). Aniline and its derivatives are key intermediates in the synthesis of dyes, pharmaceuticals, pesticides, and polymers.[1] Due to their potential toxicity and environmental impact, sensitive and reliable analytical methods are crucial for their detection and quantification.[1] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust, sensitive, and selective method for analyzing these compounds.[2]
Overview of Analytical Approaches
The analysis of aniline derivatives by gas chromatography typically involves three main stages: sample preparation, GC separation, and detection. The polarity and potential for thermal degradation of some aniline compounds can present analytical challenges, sometimes necessitating a derivatization step to improve their chromatographic properties.[3]
Sample Preparation
The goal of sample preparation is to extract the aniline derivatives from the sample matrix and concentrate them in a solvent suitable for GC injection. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for aqueous samples. The pH of the sample is typically adjusted to >11 to ensure the anilines are in their free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[2][4]
-
Solid-Phase Extraction (SPE): An alternative to LLE that can offer cleaner extracts and reduce solvent consumption.
-
Accelerated Solvent Extraction (ASE): A technique used for solid samples, such as soil, that employs elevated temperatures and pressures to expedite the extraction process.[5]
-
Sorbent Tube Sampling: For air analysis, samples can be drawn through tubes containing a sorbent material like Chromosorb, which traps the aniline derivatives. The trapped compounds are then desorbed using a solvent.[6]
Derivatization
Derivatization is often employed to improve the volatility and thermal stability of aniline derivatives, as well as to enhance their detectability, particularly with an electron capture detector (ECD).[7] Common derivatization reactions involve acylation of the amine group with reagents such as:
-
Acetic Anhydride[7]
-
Pentafluoropropionic Anhydride (PFPA)[2]
-
Heptafluorobutyric Anhydride (HFBA)[2]
-
4-Carbethoxyhexafluorobutyryl chloride[8]
Gas Chromatographic Separation
The choice of GC column (stationary phase) is critical for achieving good separation of aniline derivatives. The selection depends on the polarity of the target analytes.[9]
-
Non-polar to Low-Polarity Columns: Columns with stationary phases like 100% dimethylpolysiloxane or 5% diphenyl-95% dimethylpolysiloxane are commonly used for general-purpose analysis of a wide range of aniline derivatives.[10][11]
-
Intermediate-Polarity Columns: Phenyl methyl silicone phases (e.g., OV-17) can be effective for separating more polar aniline compounds.[4][12]
Detection
Several types of detectors can be used for the analysis of aniline derivatives, each with its own advantages in terms of selectivity and sensitivity.
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but less sensitive and selective than other options.[6]
-
Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen-containing compounds, making it well-suited for the analysis of anilines and reducing matrix interference.[10]
-
Electron Capture Detector (ECD): Extremely sensitive to halogenated compounds. It is most effective when aniline derivatives are derivatized with halogen-containing reagents.[7]
-
Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for definitive identification of the analytes. It is the recommended detector for confirmation of results.[2][10]
Quantitative Data Summary
The following tables summarize quantitative data from various GC methods for the analysis of aniline derivatives.
Table 1: Method Detection Limits (MDLs) and Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131).[1]
| Compound | CAS No. | MDL (µg/L) in Water | Linearity Range (µg/L) in Water |
| Aniline | 62-53-3 | 2.3 | 40 - 800 |
| 2-Chloroaniline | 95-51-2 | 1.4 | 3 x MDL to 300 x MDL |
| 3-Chloroaniline | 108-42-9 | 1.8 | 3 x MDL to 300 x MDL |
| 4-Chloroaniline | 106-47-8 | 0.66 | 40 - 400 |
| 3,4-Dichloroaniline | 95-76-1 | 1.1 | 3 x MDL to 300 x MDL |
| 2-Nitroaniline | 88-74-4 | 2.3 | 3 x MDL to 300 x MDL |
| 3-Nitroaniline | 99-09-2 | 1.2 | 3 x MDL to 300 x MDL |
| 4-Nitroaniline | 100-01-6 | 1.4 | 3 x MDL to 300 x MDL |
| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 | 3 x MDL to 300 x MDL |
Table 2: Retention Times and Characteristic Ions for GC-MS Analysis of Halogenated Aniline Derivatives.[2]
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluoroaniline | 8.5 | 111 | 111, 84, 63 |
| 3-Fluoroaniline | 8.7 | 111 | 111, 84, 63 |
| 4-Fluoroaniline | 8.9 | 111 | 111, 84, 63 |
| 2-Chloroaniline | 10.2 | 127/129 | 127, 92, 65 |
| 3-Chloroaniline | 10.5 | 127/129 | 127, 92, 65 |
| 4-Chloroaniline | 10.8 | 127/129 | 127, 92, 65 |
| 2,3-Dichloroaniline | 12.9 | 161/163/165 | 161, 126, 90 |
| 2,4-Dichloroaniline | 13.1 | 161/163/165 | 161, 126, 90 |
| 2,5-Dichloroaniline | 13.3 | 161/163/165 | 161, 126, 90 |
| 2,6-Dichloroaniline | 12.8 | 161/163/165 | 161, 126, 90 |
| 3,4-Dichloroaniline | 13.6 | 161/163/165 | 161, 126, 90 |
Table 3: Performance Data for GC-MS Analysis of Aniline in Soil.[5]
| Parameter | Value |
| Linearity Range | 0.5 to 20 µg/mL |
| Correlation Coefficient | 0.999 |
| Limit of Quantification (LOQ) | 0.04 mg/kg |
| Recoveries | 76% to 98% |
| Inter-day Precision (RSD) | 3.1% to 7.5% |
| Intra-day Precision (RSD) | 2.0% to 6.9% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Anilines from Aqueous Samples for GC-NPD Analysis (Based on EPA Method 8131)
This protocol is suitable for the determination of various aniline compounds in aqueous samples.[10]
Reagents and Standards:
-
Methylene chloride, Toluene (pesticide quality or equivalent)
-
Sodium hydroxide (1.0 M)
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Stock Standard Solutions (1000 mg/L) of aniline compounds
Procedure:
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Extract the sample twice with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Prior to GC-NPD analysis, exchange the solvent to toluene by adding 3-4 mL of toluene and concentrating to the final volume.[10]
Protocol 2: Derivatization of Halogenated Anilines with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
This derivatization procedure improves the chromatographic behavior of polar halogenated anilines.[2]
Reagents and Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Nitrogen evaporator
Procedure:
-
Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.[2]
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
Protocol 3: GC-MS Operating Conditions for Halogenated Aniline Derivatives
These are typical GC-MS parameters for the analysis of halogenated anilines.[2]
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 50-450 amu |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. academic.oup.com [academic.oup.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. epa.gov [epa.gov]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. srigc.com [srigc.com]
Troubleshooting & Optimization
2-Fluoro-6-methylaniline safety data sheet and handling precautions
Technical Support Center: 2-Fluoro-6-methylaniline
This technical support center provides essential safety information, handling precautions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with this compound (CAS No. 443-89-0).
Safety Data Sheet (SDS) Summary
Below is a summary of the key safety data for this compound. This information is compiled from various sources and should be used in conjunction with the full Safety Data Sheet provided by your supplier.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [1][2] |
| Molecular Weight | 125.14 g/mol | [1][2] |
| Appearance | Light yellow clear liquid | [3] |
| Density | 1.082 g/mL at 25 °C | [3][4] |
| Melting Point | 0 °C | [2][3] |
| Boiling Point | Not specified | [2][3] |
| Flash Point | 76.7 °C (170.1 °F) | [4] |
| Refractive Index | n20/D 1.536 | [3][4] |
| Vapor Pressure | 0.644 mmHg at 25°C | [3] |
Hazard Identification
This compound is classified as a hazardous substance.[1] The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | 3 | Danger | H335: May cause respiratory irritation |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: What are the immediate first aid measures in case of exposure to this compound?
A1: Immediate action is crucial. Follow these first aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water while removing all contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[7]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Always use appropriate personal protective equipment to minimize exposure.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8] Standard safety glasses are not sufficient.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure gloves are inspected before use and disposed of properly.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][9] If the ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.[9]
Q3: How should I properly store this compound?
A3: Proper storage is essential for safety and to maintain the chemical's integrity.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
-
The recommended storage temperature is between 2-8°C.[4]
-
The material may darken in color during storage; this does not necessarily indicate a change in purity but should be monitored.[9]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.[10]
-
Absorb: Soak up the spill with an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads.[9]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[5] Use non-sparking tools.[8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[5]
Q5: What are the appropriate fire-fighting measures for this chemical?
A5: this compound is a combustible liquid.[10]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6]
-
Unsuitable Extinguishing Media: A solid stream of water may not be effective.
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Workflow & Handling Precautions
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting. Adherence to these steps is critical to minimize risks.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 443-89-0 [chemicalbook.com]
- 3. This compound CAS 443-89-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound 97 443-89-0 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-6-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during common reactions involving this compound.
Buchwald-Hartwig Amination
Issue: Low to no yield of the desired N-aryl product.
Potential Causes & Solutions:
The sterically hindered nature of this compound, due to the ortho-methyl and ortho-fluoro substituents, can significantly impede palladium-catalyzed C-N bond formation.
| Potential Cause | Recommended Solution |
| Inadequate Catalyst System | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos) to promote oxidative addition and stabilize the palladium catalyst. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) for improved activity and reproducibility. |
| Suboptimal Base | A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice, but if substrate compatibility is an issue, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a highly active ligand system. |
| Poor Solvent Choice | Aprotic, non-polar solvents like toluene or dioxane are generally effective. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. |
| Low Reaction Temperature | Due to the sterically hindered nature of the substrate, higher reaction temperatures (80-110 °C) may be necessary to drive the reaction to completion. |
Suzuki-Miyaura Coupling
Issue: Inefficient cross-coupling leading to low product yield.
Potential Causes & Solutions:
Similar to the Buchwald-Hartwig amination, the steric bulk of this compound can hinder the Suzuki-Miyaura coupling. The aniline itself would first need to be converted to an aryl halide for this reaction. A patent describes the bromination of this compound with N-bromosuccinimide in DMF.[1][2][3]
| Potential Cause | Recommended Solution |
| Catalyst and Ligand Inefficiency | For sterically demanding substrates, catalysts with bulky and electron-rich ligands are preferable. Consider using Pd(dppf)Cl₂, SPhos, or XPhos-based palladium catalysts. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. |
| Incorrect Base Selection | The choice of base is critical and depends on the boronic acid/ester partner. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be beneficial.[4] |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Ensure thorough degassing of all solvents to prevent catalyst deactivation. |
| Boronic Acid/Ester Instability | Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
N-Acylation
Issue: Incomplete or slow acylation of the aniline.
Potential Causes & Solutions:
The reduced nucleophilicity of the nitrogen atom in this compound, due to steric hindrance and the electron-withdrawing effect of the fluorine atom, makes N-acylation challenging.[5][6]
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Acylating Agent | Standard acylating agents like acetic anhydride may not be reactive enough. Switch to a more electrophilic agent, such as an acyl chloride.[5] |
| Lack of a Catalyst | For hindered anilines, a catalyst is often necessary. Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) to form a more reactive acylating intermediate.[5] |
| Inadequate Base | A non-nucleophilic base like triethylamine or pyridine is typically used to scavenge the acid byproduct. For particularly difficult acylations, a stronger base may be required to deprotonate the aniline, increasing its nucleophilicity. |
| Steric Hindrance | If the acylating agent is also sterically bulky, the reaction may be further impeded. If possible, choose a less hindered acylating agent. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Issue: Decomposition of the diazonium salt leading to low yield of the desired product.
Potential Causes & Solutions:
Aryl diazonium salts are often unstable, and their formation and subsequent reaction require careful control of conditions.[7]
| Potential Cause | Recommended Solution |
| Temperature Control | The diazotization reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[7] Maintain a well-controlled ice bath throughout the addition of sodium nitrite. |
| Acid Concentration | A sufficient amount of a strong acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid in situ and to stabilize the resulting diazonium salt. |
| Slow Addition of Nitrite | Add the sodium nitrite solution slowly and dropwise to the cooled solution of the aniline in acid to maintain a low temperature and control the reaction rate. |
| Side Reactions | The diazonium salt can react with water to form a phenol, especially if the temperature is not controlled.[7] Ensure that the subsequent reaction (e.g., addition of a copper(I) salt in a Sandmeyer reaction) is performed promptly after the formation of the diazonium salt. |
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the "ortho effect," a combination of steric and electronic factors. The methyl and fluoro groups at the ortho positions sterically hinder the approach of reagents to the amino group. Additionally, the electronegative fluorine atom can reduce the nucleophilicity of the amine. This combination of effects often necessitates more forcing reaction conditions, specialized catalysts, and careful optimization to achieve good yields.[6][8]
Q2: How can I purify my product from unreacted this compound?
A2: If your product is not basic, an acidic wash (e.g., with 1M HCl) can be used to protonate the unreacted aniline and extract it into the aqueous phase. For acid-sensitive products, a wash with a 10% aqueous copper(II) sulfate solution can be effective, as the copper ions will complex with the aniline. Alternatively, column chromatography can be employed for purification.
Q3: Is it necessary to protect the amino group of this compound for certain reactions?
A3: Protection of the amino group can be beneficial in some cases. For example, in electrophilic aromatic substitution reactions on the aniline ring, protecting the amino group as an acetamide can prevent over-reaction and control the regioselectivity. It can also prevent side reactions in cases where the amino group might interfere with the desired transformation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a bulky phosphine ligand (e.g., XPhos, 4-6 mol%), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Diazotization of this compound
This protocol is adapted from a procedure for the structurally similar 2,6-dimethylaniline.
-
Preparation: In a three-necked flask, dissolve this compound (1.0 eq) in hydrochloric acid (e.g., 4M). Cool the solution to 0-5 °C in an ice-salt bath.[9]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature of the reaction mixture remains below 5-10 °C.[9]
-
Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A logical diagram for troubleshooting low reaction yields.
References
- 1. WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 2. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]
- 3. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2014108336A1 - Pyrazolyl-based carboxamides ii as crac channel inhibitors - Google Patents [patents.google.com]
- 9. WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
common side reactions with 2-Fluoro-6-methylaniline and how to avoid them
Welcome to the technical support center for 2-Fluoro-6-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides and FAQs to help optimize your synthetic strategies when working with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound that I should be aware of?
A1: this compound's reactivity is primarily governed by the interplay of three key features:
-
Nucleophilic Amino Group: The -NH₂ group is a potent nucleophile and an activating, ortho-, para-director in electrophilic aromatic substitution.
-
Steric Hindrance: The methyl group at the 6-position provides significant steric bulk around the amino group and the 2-position of the aromatic ring. This can hinder the approach of bulky reagents.
-
Electronic Effect of Fluorine: The fluorine atom at the 2-position is strongly electronegative, exerting an electron-withdrawing inductive effect (-I) which can decrease the nucleophilicity of the amino group and the aromatic ring.
Q2: I am having trouble with the N-alkylation of this compound, often observing di-alkylation. How can I favor mono-alkylation?
A2: Over-alkylation is a common issue with anilines as the mono-alkylated product can be more nucleophilic than the starting primary amine. To favor mono-alkylation of this compound, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to your alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent throughout the reaction.
-
Protecting Groups: Consider a protection-alkylation-deprotection strategy. For example, acylation of the amine to form an amide, followed by alkylation and subsequent hydrolysis of the amide.
-
Reductive Amination: Reacting this compound with an aldehyde or ketone in the presence of a reducing agent is often a more controlled method for mono-alkylation.
Q3: My Buchwald-Hartwig amination reaction with this compound is sluggish and gives low yields. What can I do to improve it?
A3: The steric hindrance from the ortho-methyl group in this compound can make Buchwald-Hartwig amination challenging. Here are some troubleshooting steps:
-
Ligand Selection: For sterically hindered anilines, bulky, electron-rich phosphine ligands are often necessary. Consider ligands such as XPhos, SPhos, or BrettPhos.
-
Catalyst Choice: Use a palladium precatalyst that is efficient at forming the active Pd(0) species.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Temperature: Higher reaction temperatures may be required to overcome the steric hindrance.
Q4: I am observing significant tar formation during the diazotization of this compound. How can I minimize this?
A4: Tar formation during diazotization is often due to the decomposition of the diazonium salt or unwanted side reactions. To minimize this:
-
Low Temperature: Strictly maintain the reaction temperature between 0-5 °C. The diazonium salt of this compound is likely unstable at higher temperatures.
-
In Situ Generation and Use: Use the generated diazonium salt immediately in the subsequent reaction without isolation.
-
Acid Choice: The choice of acid can influence the stability of the diazonium salt. Hydrochloric acid or sulfuric acid are common choices.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to control the exothermic reaction and maintain a low temperature.
Troubleshooting Guides
N-Acylation of this compound
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-acylated product | Steric hindrance from the ortho-methyl group slowing down the reaction. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Increase the reaction temperature or prolong the reaction time. Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). |
| Formation of di-acylated product | This is generally not a common side reaction for primary amines under standard conditions but could occur with highly reactive acylating agents and forcing conditions. | Use milder acylating agents and control the stoichiometry. |
| C-acylation of the aromatic ring | The amino group is a strong activating group for electrophilic aromatic substitution. | This is less likely due to the steric hindrance and the deactivating effect of the fluorine. However, to ensure N-acylation, run the reaction under basic conditions (e.g., in the presence of pyridine or triethylamine) which will deprotonate the initially formed ammonium salt and increase the nucleophilicity of the nitrogen. |
N-Alkylation of this compound
| Issue | Potential Cause | Recommended Solution |
| Formation of di-alkylated and quaternary ammonium salt byproducts | The mono-alkylated product is more nucleophilic than the starting aniline. | Use a 1:1 molar ratio of aniline to alkylating agent. Add the alkylating agent slowly. Consider using a protecting group strategy. Employ reductive amination. |
| No reaction or low conversion | Steric hindrance and the electron-withdrawing effect of the fluorine reduce the nucleophilicity of the amine. | Use a more reactive alkylating agent (e.g., alkyl iodides or triflates). Increase the reaction temperature. Use a stronger base to deprotonate the aniline. |
Buchwald-Hartwig Amination with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Steric hindrance around the nitrogen atom prevents efficient coupling. Inappropriate ligand or catalyst system. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are known to be effective for coupling with hindered anilines. Ensure an active Pd(0) species is being generated. |
| Hydrodehalogenation of the aryl halide coupling partner | A common side reaction in Buchwald-Hartwig aminations. | Optimize the base and solvent. In some cases, a weaker base or a different solvent can suppress this side reaction. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer)
| Issue | Potential Cause | Recommended Solution |
| Formation of dark, tarry byproducts | Decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5 °C. Use the diazonium salt solution immediately after its preparation. |
| Formation of 2-fluoro-6-methylphenol | Hydrolysis of the diazonium salt. | Avoid excess water and ensure the reaction is carried out under strongly acidic conditions to suppress hydrolysis. |
| Low yield in Sandmeyer reaction | Incomplete reaction of the diazonium salt. | Ensure the copper(I) salt is of good quality and used in stoichiometric amounts. The reaction may require gentle warming after the addition of the diazonium salt, but this should be done cautiously to avoid decomposition. |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation of a substituted aniline and can be adapted for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-fluoro-6-methylphenyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the N-acetylation of this compound.
Protocol 2: Diazotization of this compound and Subsequent Sandmeyer Reaction (Bromination)
This protocol outlines a general procedure for the diazotization of a substituted aniline and its conversion to an aryl bromide.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or other suitable extraction solvent
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flask, add this compound (1.0 eq) to 48% HBr (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr (2.0 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-bromo-2-fluoro-6-methylbenzene.
Caption: Reaction pathway for the diazotization and Sandmeyer bromination.
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methylaniline Substitution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 2-Fluoro-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for performing substitution reactions on this compound?
A1: The most prevalent and effective methods for substituting the fluorine atom of this compound are transition metal-catalyzed cross-coupling reactions. These include:
-
Palladium-catalyzed Buchwald-Hartwig amination: Primarily for forming C-N bonds with various amines.
-
Copper-catalyzed Chan-Lam coupling: Typically used for forming C-O bonds with alcohols and phenols.
-
Copper-catalyzed Ullmann condensation: A classic method for forming C-O, C-S, and C-N bonds, often requiring harsher conditions than the Chan-Lam or Buchwald-Hartwig reactions.
Q2: What are the main challenges when working with this compound?
A2: The primary challenge arises from steric hindrance due to the ortho-methyl group. This can impede the approach of the nucleophile and the coordination of the catalyst, potentially leading to lower reaction rates and yields. Careful selection of bulky ligands for the metal catalyst is often necessary to overcome this steric hindrance.
Q3: Why is fluorine a good leaving group in these reactions?
A3: In nucleophilic aromatic substitution (SNAr) and many transition metal-catalyzed cross-coupling reactions, the rate-determining step is the initial attack of the nucleophile or the oxidative addition of the catalyst to the aryl-fluorine bond. The high electronegativity of fluorine makes the aromatic ring electron-deficient and thus more susceptible to this initial step, accelerating the overall reaction rate.
Q4: Can microwave irradiation be used to improve reaction outcomes?
A4: Yes, microwave-assisted synthesis can be highly effective for these reactions.[1][2][3] Microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields by providing rapid and uniform heating.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure in-situ activation of the catalyst is complete. For palladium catalysts, the appearance of palladium black indicates catalyst decomposition. |
| Inappropriate Ligand | For the sterically hindered this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos for Buchwald-Hartwig) are often necessary to facilitate the reaction. |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K3PO4 are commonly used. For base-sensitive substrates, milder organic bases like DBU may be considered. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane, THF) to prevent catalyst deactivation. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature or using microwave irradiation. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| Presence of Water | Traces of water can lead to the formation of aniline as a byproduct. Ensure all reagents and solvents are anhydrous. |
| Unfavorable Reaction Kinetics | Adjust the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress side reactions. Lowering the reaction temperature may also improve selectivity. |
Issue 3: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step | | Catalyst Poisoning | Certain functional groups on the substrate or impurities can poison the catalyst. Purify all starting materials and consider using a catalyst scavenger. | | Product Inhibition | The product itself may inhibit the catalyst. If possible, try to remove the product from the reaction mixture as it forms, for example, by using a continuous flow setup. |
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions for analogous transformations due to limited direct quantitative data for this compound. These conditions can serve as a starting point for optimization.
Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reaction) of Aryl Halides with Amines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 130-150 (Microwave) | Moderate to Excellent | [1] |
| Pd(OAc)₂ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [4] |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 | [4] |
Table 2: Copper-Catalyzed O-Arylation (Chan-Lam Type Reaction) of Arylboronic Acids with Phenols
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature | High | [5] |
| Cu₂O | K₃PO₄ | Toluene | 110 | Good | [5] |
| CuO | Cs₂CO₃ | Dioxane | 100 | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of this compound
This protocol is adapted from a general procedure for microwave-assisted Buchwald-Hartwig amination and should be optimized for specific substrates.[1]
-
To a microwave vial under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 2.0 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam O-Arylation of this compound with a Phenol
This protocol is a generalized procedure and requires optimization for specific substrates.
-
To a reaction vessel, add this compound (as the corresponding boronic acid), the desired phenol (1.0-1.2 equiv), Cu(OAc)₂ (10 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv).
-
Add a suitable solvent such as dichloromethane or toluene.
-
Stir the reaction mixture at room temperature or heat as required, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Copper-Catalyzed Ullmann S-Arylation of this compound with a Thiol
This protocol is a generalized procedure and may require high temperatures and should be optimized.
-
To a reaction vessel, add this compound (1.0 equiv), the desired thiol (1.0-1.2 equiv), CuI (10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
A ligand such as L-proline or a phenanthroline derivative may be added.
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture at a high temperature (e.g., 120-180 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for transition metal-catalyzed substitution of this compound.
Caption: A decision tree for troubleshooting low-yield substitution reactions.
Caption: Key factors influencing the outcome of the substitution reaction.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals - [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
storage and stability of 2-Fluoro-6-methylaniline in the lab
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and stability assessment of 2-Fluoro-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
Q2: What are the physical properties of this compound?
A2: this compound can exist as a liquid or a low-melting solid, described as a powder to lump to a clear liquid.[3] Its appearance can range from colorless to light yellow.
Q3: My this compound has turned dark or brown. Is it still usable?
A3: Discoloration, such as turning yellow, brown, or dark, is a common sign of degradation in anilines, often due to oxidation and/or polymerization. The formation of colored impurities can affect the outcome of your experiments. While slight discoloration may not always indicate significant impurity for some applications, it is crucial to assess the purity of the material before use. For sensitive reactions, using discolored aniline is not recommended without purification.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for anilines like this compound are oxidation and polymerization. Oxidation can occur upon exposure to air and light, leading to the formation of colored compounds such as azobenzene derivatives. Polymerization can result in the formation of polyaniline-like structures, which are often observed as tar-like substances. These reactions are often initiated by the formation of aniline cation radicals.[4][5]
Q5: What are the incompatible materials to avoid storing with this compound?
A5: this compound should be stored away from strong oxidizing agents, acids, and acid chlorides. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air or light. | - Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. - Store in an amber-colored vial or a container protected from light. - For critical applications, consider purification by distillation or column chromatography. |
| Formation of a Precipitate or Tarry Substance | Polymerization of the aniline. | - Ensure the storage container is tightly sealed and stored at the recommended temperature (2-8°C). - Avoid prolonged storage. - If a precipitate or tar has formed, the product has likely degraded significantly and should be disposed of according to safety guidelines. |
| Inconsistent Experimental Results | Use of degraded this compound. | - Assess the purity of the compound using an appropriate analytical method (see Experimental Protocols section). - If the purity is below the required specification, purify the material or use a new batch. |
| Safety Concerns (e.g., skin irritation) | This compound is classified as a skin irritant and can cause serious eye damage.[3] | - Always handle the compound in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - In case of skin contact, wash immediately with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | 2-8°C | [2] |
| Appearance | Colorless to light yellow liquid or powder/lump | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrument and application.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Injection Volume: 1 µL.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities will appear as separate peaks.
Protocol 2: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., 0.1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Purity is assessed by the area percentage of the principal peak.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
troubleshooting poor solubility of 2-Fluoro-6-methylaniline in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Fluoro-6-methylaniline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic amine. Generally, such compounds are more soluble in organic solvents than in water due to the presence of the nonpolar benzene ring.[1][2] The amino group (-NH2) can participate in hydrogen bonding, which may enhance solubility in polar solvents.[1][3] However, the overall solubility is a balance between the polar amino and fluoro groups and the nonpolar methyl and phenyl groups. At room temperature (25 °C), it is described as a liquid, which can simplify the initial steps of dissolution compared to a solid. One source indicates a melting point of 28-30 °C, suggesting it may be a solid or semi-solid depending on ambient temperature.[4][5]
Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the likely reasons?
A2: Poor solubility can arise from a mismatch between the polarity of this compound and your solvent. The principle of "like dissolves like" is crucial here; a solute will dissolve best in a solvent of similar polarity.[6][7] Other factors include the temperature of the system and the potential for the compound to self-associate through intermolecular forces. The presence of the fluorine atom, while increasing polarity, can also affect intermolecular interactions in ways that may reduce solubility in certain solvents.
Q3: How does the structure of this compound influence its solubility?
A3: The solubility of this compound is influenced by several structural features:
-
Aromatic Ring: The benzene ring is hydrophobic and favors dissolution in nonpolar solvents.
-
Amino Group (-NH2): This group is polar and capable of forming hydrogen bonds, which promotes solubility in polar protic solvents.[1][3]
-
Fluoro Group (-F): As an electron-withdrawing group, it can alter the electron density of the aromatic ring and the basicity of the amino group, thereby influencing its interactions with solvents.[8]
-
Methyl Group (-CH3): This is a nonpolar, hydrophobic group that can increase solubility in nonpolar solvents.
Q4: Can pH be adjusted to improve the solubility of this compound in a solvent mixture?
A4: Yes, for solvent systems containing a protic component (like water or an alcohol), pH can significantly impact solubility. Being an amine, this compound is basic and can be protonated in acidic conditions to form an ammonium salt.[9] This salt is ionic and typically much more soluble in polar solvents than the neutral molecule.[9]
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow.
Caption: A flowchart for systematically troubleshooting poor solubility of this compound.
Understanding Molecular Interactions
The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules.
Caption: Diagram of molecular interactions influencing the solubility of this compound.
Data Presentation
Table 1: Common Organic Solvents for Screening
| Polarity Index | Solvent Class | Examples | Expected Interaction with this compound |
| High | Polar Protic | Water, Methanol, Ethanol | Potential for hydrogen bonding with the -NH2 group may be offset by the hydrophobic aromatic ring.[3][9] |
| Medium-High | Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Good potential for dipole-dipole interactions. DMSO and DMF are often powerful solvents for a wide range of compounds.[6] |
| Medium | Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | A good starting point, balancing polar and nonpolar characteristics. |
| Low | Nonpolar | Toluene, Diethyl Ether, Hexane | Solubility will be driven by van der Waals forces with the aromatic ring and methyl group.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of solvents from Table 1 (e.g., Ethanol, Acetonitrile, Dichloromethane, Toluene)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 2-5 mg) to each vial.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Cap the vial and vortex for 30-60 seconds.
-
Visually inspect for complete dissolution against a dark background. Note if the solution is clear, hazy, or if solid/liquid particles remain.
-
If not fully dissolved, add another aliquot of solvent (e.g., 0.5 mL) and repeat step 3.
-
Repeat for all selected solvents.
-
Record your observations, noting the approximate concentration at which the compound dissolves, if at all.
Protocol 2: Enhancing Solubility with Temperature
Objective: To determine if heating improves the solubility of this compound in a specific solvent.
Materials:
-
Vial containing undissolved this compound in a solvent from Protocol 1.
-
Heat block or water bath with temperature control.
-
Thermometer.
Procedure:
-
Take a vial from Protocol 1 where the compound did not fully dissolve.
-
Place the vial in a heat block or water bath and slowly increase the temperature in increments of 10 °C (e.g., from room temperature to 40 °C, then 50 °C).
-
After each temperature increase, allow the sample to equilibrate for a few minutes, then vortex or agitate.
-
Observe any changes in solubility.
-
Caution: Ensure the solvent's boiling point is not exceeded and that the vial is not sealed tightly to avoid pressure buildup.
-
Once dissolved, allow the solution to cool back to room temperature to check for precipitation, which would indicate the solubility is temperature-dependent.
Protocol 3: Improving Solubility by pH Adjustment (for Aqueous or Alcoholic Solutions)
Objective: To enhance the solubility of this compound by protonation.
Materials:
-
This compound in a polar protic solvent (e.g., a mixture of water and ethanol).
-
Dilute hydrochloric acid (e.g., 1 M HCl).
-
pH paper or a pH meter.
Procedure:
-
Prepare a suspension of this compound in your chosen protic solvent system.
-
While stirring, add the dilute HCl dropwise.
-
Monitor the pH and visually inspect for dissolution after each addition.
-
Continue adding acid until the compound fully dissolves or the pH is significantly acidic (e.g., pH 2-3).
-
The formation of the more soluble anilinium salt should result in a clear solution.[9]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.ws [chem.ws]
- 8. researchgate.net [researchgate.net]
- 9. ncert.nic.in [ncert.nic.in]
Technical Support Center: Management of 2-Fluoro-6-methylaniline Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling, management of toxicity, and disposal of 2-Fluoro-6-methylaniline waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Accidental Spill | Improper handling, container failure, or reaction mishap. | 1. Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health & Safety (EHS) department. 2. Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For significant spills, a respirator with an organic vapor cartridge may be necessary. 3. Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill. 4. Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste. |
| Skin or Eye Contact | Inadequate PPE or accidental splashing. | 1. Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] 2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation Exposure | Inadequate ventilation or handling outside of a fume hood. | 1. Move to Fresh Air: Immediately move the individual to an area with fresh air.[1][3] 2. Seek Medical Attention: If breathing is difficult or if symptoms such as respiratory irritation occur, seek immediate medical attention.[3] |
| Improper Storage | Incorrect container, unlabeled container, or incompatible storage. | 1. Container: Store in a tightly sealed, properly labeled container.[3] 2. Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition. 3. Segregation: Store halogenated organic waste separately from non-halogenated waste streams. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][4][5] It may also cause respiratory irritation.[3][5]
2. What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn.[4] For procedures with a risk of splashing or aerosol generation, a face shield and a respirator with an appropriate cartridge are recommended.[4]
3. How should I dispose of waste containing this compound?
Waste containing this compound is considered hazardous waste. It should be collected in a designated, labeled, and sealed container. The container should be clearly marked as "Halogenated Organic Waste".[6] Final disposal must be conducted through a licensed professional waste disposal service, typically involving incineration at a permitted hazardous waste facility.[1] Do not dispose of this chemical down the drain.[2]
4. Can I neutralize this compound waste in the lab before disposal?
In-lab treatment of small quantities of aromatic amine waste can be performed by trained personnel. A potential method involves deamination through diazotization followed by reduction. However, this should only be attempted if you have a thorough understanding of the chemical reactions and associated hazards, and with the approval of your institution's EHS department.
5. What should I do in case of a fire involving this compound?
Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Water spray can also be used.[1] Firefighters should wear self-contained breathing apparatus.
Quantitative Data
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4)[3][5] Skin Irritation (Category 2)[3][5] Serious Eye Damage (Category 1)[3][5] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3][5] | PubChem, ECHEMI |
| LD50 (Oral) | Not available | |
| Permissible Exposure Limit (PEL) | Not available | |
| Occupational Exposure Limit (OEL) | Not available |
Experimental Protocols
Protocol for In-Lab Deamination of Aromatic Amine Waste (for small quantities)
This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Aromatic amine waste (e.g., this compound)
-
1.7 N Sulfuric acid
-
0.2 M Potassium permanganate
-
Solid sodium bisulfite
-
Large reaction flask (e.g., 5 L)
-
Stirring apparatus
Procedure:
-
In a large flask, prepare a solution of 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid.
-
Slowly add 1 L of 0.2 M potassium permanganate to the solution while stirring.
-
Allow the mixture to stand at room temperature for at least 8 hours to ensure complete reaction.
-
To quench any excess permanganate, slowly add solid sodium bisulfite until the purple color of the solution disappears.
-
The resulting solution can then be neutralized and disposed of according to institutional guidelines for aqueous waste.
Visualizations
Caption: Workflow for the safe management and disposal of this compound waste.
Caption: Logical relationships between exposure routes, toxic effects, and first aid for this compound.
References
- 1. epfl.ch [epfl.ch]
- 2. epa.gov [epa.gov]
- 3. This compound | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. WAC 296-841-20025: [app.leg.wa.gov]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Purification of Fluorinated Aniline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated aniline compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorinated anilines, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Product Discoloration (Yellow, Brown, or Dark Red)
Q: My purified fluorinated aniline is discolored. What is the cause and how can I fix it?
A: Discoloration in fluorinated anilines is a common issue, often stemming from oxidation or residual impurities from the synthesis process. Anilines, in general, are susceptible to air oxidation, which forms highly colored polymeric impurities. The presence of fluorine atoms can influence the rate of oxidation depending on their position on the aromatic ring.
Troubleshooting Steps:
-
Activated Carbon Treatment: For solutions of the crude product, adding a small amount of activated carbon and gently heating can effectively adsorb colored impurities. A subsequent hot filtration is necessary to remove the activated carbon before proceeding with crystallization or solvent removal.
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps like distillation, to minimize exposure to oxygen.[1]
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere to prevent degradation over time.
-
Distillation: Vacuum distillation is a highly effective method for separating the desired aniline from non-volatile colored polymers and other high-boiling impurities.[2]
Issue 2: Low Purity After a Single Purification Step
Q: I performed a single purification step (e.g., recrystallization), but the purity of my fluorinated aniline is still low. What should I do?
A: A single purification technique may not be sufficient to remove all impurities, especially if they have similar physicochemical properties to the target compound. Common impurities include unreacted starting materials (e.g., fluoronitrobenzenes), isomeric impurities, and byproducts from the reaction.
Troubleshooting Steps:
-
Multi-Step Purification: Employ a combination of purification techniques. A common and effective sequence is an acid-base extraction followed by either recrystallization or distillation.
-
Fractional Distillation: For liquid fluorinated anilines, fractional distillation under reduced pressure can be effective in separating isomers or other impurities with close boiling points. The efficiency of the separation depends on the number of theoretical plates in the distillation column.
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, silica gel column chromatography can provide excellent separation. A suitable solvent system can be determined using thin-layer chromatography (TLC).[3][4]
Issue 3: "Oiling Out" During Recrystallization
Q: My fluorinated aniline is "oiling out" as a liquid instead of forming crystals during recrystallization. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or when the solution is supersaturated. This is a common issue with anilines, and the presence of fluorine can affect the compound's melting point and solubility behavior.
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling and crystal growth over oil formation.[5]
-
Solvent System Adjustment:
-
Reheat the solution and add more of the primary (good) solvent to reduce saturation before allowing it to cool again.
-
If using a mixed solvent system (e.g., ethanol/water), ensure the initial dissolution is in the minimum amount of the "good" solvent before adding the "poor" solvent dropwise to the point of saturation at an elevated temperature.[5]
-
-
Seed Crystals: Adding a small seed crystal of the pure compound can induce crystallization at the appropriate temperature.[5]
-
Solvent Choice: The boiling point of the solvent should ideally be lower than the melting point of the compound to be recrystallized.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of fluorinated aniline compounds.
Q1: What are the most common impurities found in crude fluorinated anilines?
A1: The impurity profile of a fluorinated aniline largely depends on its synthetic route. Common impurities include:
-
Unreacted Starting Materials: For example, the corresponding fluoronitrobenzene if the synthesis involves nitro group reduction.
-
Isomeric Impurities: Positional isomers of the fluoroaniline can be challenging to separate due to their similar physical properties.
-
Byproducts: These can arise from side reactions during synthesis. For instance, in the synthesis of 2-(chloromethyl)-4-fluoroaniline, diarylmethane derivatives can form.
-
Residual Solvents: Solvents used in the synthesis or workup may be present in the crude product.[6]
-
Degradation Products: Anilines can degrade upon exposure to air, light, or heat, leading to oxidized and polymeric materials.[6]
Q2: How does the position and number of fluorine substituents affect purification?
A2: The number and position of fluorine atoms significantly influence the physicochemical properties of anilines, which in turn affects the choice and effectiveness of purification methods:
-
pKa: Fluorine is an electron-withdrawing group, and its presence generally decreases the basicity (pKa) of the aniline. This effect is more pronounced with multiple fluorine substituents. The pKa value is crucial for optimizing acid-base extractions.
-
Boiling and Melting Points: Fluorine substitution alters the boiling and melting points. This is a key consideration for purification by distillation and recrystallization. Isomers can have very close boiling points, making fractional distillation challenging.
-
Solubility: The solubility of fluorinated anilines in various solvents can be different from that of aniline itself, necessitating careful solvent screening for recrystallization.
Q3: What is the best general-purpose purification method for fluorinated anilines?
A3: There is no single "best" method, as the optimal technique depends on the specific compound, its physical state (solid or liquid), and the nature of the impurities. However, a multi-step approach is often the most robust:
-
Acid-Base Extraction: This is an excellent initial step to separate the basic aniline from neutral and acidic impurities.
-
Followed by either:
-
Recrystallization (for solids): This technique is effective for removing soluble impurities and can yield high-purity crystalline products.
-
Vacuum Distillation (for liquids): This is ideal for removing non-volatile impurities and can also separate components with different boiling points.
-
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of fluorinated anilines:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment, often capable of achieving purity levels of ≥99.5%.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds, as it can directly probe the fluorine environment and help quantify fluorine-containing impurities.[8][9][10][11][12]
-
Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value is a good indicator of high purity.
Data Presentation
Table 1: Physicochemical Properties of Mono-fluoroaniline Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa (Conjugate Acid) |
| 2-Fluoroaniline | 348-54-9 | 111.12 | 182 | -29 | 3.20 |
| 3-Fluoroaniline | 372-19-0 | 111.12 | 186 | -1.9 | 3.50 |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 187 | -1.9 | 4.65 |
Data sourced from various public chemical databases.[13][14]
Table 2: Illustrative Purity and Yield Data for the Synthesis and Purification of 2,4-Difluoroaniline
| Purification Step | Starting Purity (GC) | Final Purity (GC) | Yield | Reference |
| Crude Product after Synthesis | 91% | - | 98.6% | [15] |
| Vacuum Distillation | 91% | >99% | 86.6% | [15] |
| Recrystallization | - | High | ~70% | [16] |
Note: Yields and purities are highly dependent on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Purification of a Fluorinated Aniline by Acid-Base Extraction
This protocol is a general guideline for separating a fluorinated aniline from neutral and acidic impurities.
-
Dissolution: Dissolve the crude fluorinated aniline in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic fluorinated aniline will be protonated and move into the aqueous layer as its ammonium salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be washed, dried, and the solvent evaporated to isolate these.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated aqueous base (e.g., 10 M NaOH) with stirring until the solution is basic (pH > 10). The protonated fluorinated aniline will be deprotonated and precipitate out or form an oily layer.
-
Back Extraction: Extract the free fluorinated aniline back into an organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified fluorinated aniline.
Protocol 2: Purity Determination by ¹⁹F NMR Spectroscopy
This protocol provides a general procedure for assessing the purity of a fluorinated aniline using ¹⁹F NMR.
-
Sample Preparation: Accurately weigh a known amount of the purified fluorinated aniline and a known amount of a suitable internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL.
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete relaxation of the fluorine nuclei for accurate integration.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Purity Calculation: Integrate the signal corresponding to the fluorine atom(s) of the fluorinated aniline and the signal of the internal standard. The purity can be calculated using the following formula:
Purity (%) = [(Integral of Analyte / Number of F atoms in Analyte) / (Integral of Standard / Number of F atoms in Standard)] * (Moles of Standard / Moles of Analyte) * 100
Mandatory Visualization
Caption: General experimental workflow for the purification of fluorinated aniline compounds.
Caption: Logical troubleshooting guide for common purification challenges with fluorinated anilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
preventing oxidation of 2-Fluoro-6-methylaniline during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Fluoro-6-methylaniline during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: The amino group (-NH₂) in this compound makes the aromatic ring electron-rich. This high electron density makes the molecule susceptible to losing electrons, which is the process of oxidation. Exposure to atmospheric oxygen, light, and certain metal ions can promote this degradation, leading to the formation of colored impurities and byproducts.[1][2]
Q2: What are the visible signs of this compound oxidation?
A2: A primary indicator of oxidation is a change in the color of the compound or the reaction mixture. Fresh, pure this compound is typically a colorless to light yellow liquid or a white to light orange solid.[3][4] Upon oxidation, it can darken to yellow, brown, or even black due to the formation of oxidized species and polymeric materials.[1][2]
Q3: How should I store this compound to prevent oxidation?
A3: To minimize oxidation during storage, this compound should be stored in a tightly sealed, amber glass container to protect it from air and light. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at a refrigerated temperature (2-8°C).
Q4: Can I use antioxidants to prevent the oxidation of this compound during a reaction?
A4: While not a standard laboratory practice for all reactions, certain antioxidants can be used. Phenolic compounds or derivatives of phenylenediamine are known to inhibit the oxidation of some organic molecules. However, it is crucial to evaluate the compatibility of any antioxidant with your specific reaction conditions and downstream applications to avoid potential interference.
Q5: What is a protecting group strategy and when should I use it?
A5: A protecting group strategy involves temporarily masking the reactive amino group to prevent it from oxidizing during a reaction. A common method is the acetylation of the amine to form an acetanilide. This strategy is particularly useful when the reaction conditions are harsh or when using strong oxidizing agents. After the desired reaction is complete, the protecting group can be removed to regenerate the amino group.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction mixture turns dark brown or black. | Oxidation of this compound by atmospheric oxygen, potentially catalyzed by metal salts. | 1. Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon).2. Use degassed solvents.3. If a metal salt is used, consider adding the aniline solution slowly at a reduced temperature. |
| Low yield of the desired product and formation of multiple byproducts. | Competing oxidation side reactions. | 1. Implement an inert atmosphere and use degassed reagents.2. Consider using a protecting group for the amine if the reaction conditions are harsh.3. Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of oxidation. |
| Inconsistent results between batches. | Degradation of the this compound starting material due to improper storage. | 1. Verify the purity of your this compound using techniques like HPLC or GC before use.2. Store the reagent under the recommended conditions (refrigerated, under inert gas, protected from light).3. If necessary, purify the starting material by distillation or chromatography before use. |
| Difficulty in purifying the final product from colored impurities. | Formation of highly colored polymeric oxidation byproducts. | 1. Prevention is key; use an inert atmosphere during the reaction.2. For purification, column chromatography is often effective.3. In some cases, treatment with activated carbon can help remove colored impurities. |
Quantitative Data on Prevention Methods
| Reaction Condition | Atmosphere | Typical Yield (%) | Typical Purity (%) | Observations |
| Buchwald-Hartwig Amination | Air | 40-60% | 70-85% | Significant formation of dark, insoluble byproducts. |
| Buchwald-Hartwig Amination | Inert (Nitrogen) | >90% | >98% | Clean reaction profile with minimal byproduct formation. |
| Suzuki Coupling | Air | 30-50% | 65-80% | Homocoupling of the boronic acid is a common side reaction. |
| Suzuki Coupling | Inert (Argon) | >85% | >97% | Suppresses homocoupling and other side reactions, leading to a cleaner product. |
Disclaimer: The data in this table is representative of the general effect of an inert atmosphere on aniline coupling reactions and is intended for illustrative purposes. Actual results with this compound may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound under Inert Atmosphere
This protocol details a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound, emphasizing the steps required to prevent oxidation.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the Schlenk flask with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition:
-
To the cooled flask, add the aryl bromide, Xantphos, and sodium tert-butoxide under a positive flow of inert gas.
-
In a separate vial, weigh the Pd₂(dba)₃. Quickly add it to the reaction flask against the positive flow of inert gas.
-
Seal the flask with a septum.
-
-
Solvent and Amine Addition:
-
Add the anhydrous, degassed toluene via syringe.
-
Add the this compound via syringe.
-
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for preventing oxidation during a reaction.
Caption: Troubleshooting decision tree for oxidation issues.
References
dealing with regioisomers in the synthesis of 2-Fluoro-6-methylaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-6-methylaniline derivatives. The focus is on addressing the common challenge of managing regioisomers during electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity during the synthesis of this compound derivatives?
A1: The primary challenge in the synthesis of this compound derivatives via electrophilic aromatic substitution is controlling the position of the incoming electrophile, which leads to the formation of a mixture of regioisomers. The two primary substituents on the aniline ring, the fluorine atom and the methyl group, both influence the position of further substitution, often leading to a mixture of products.
Q2: What are the directing effects of the fluorine and methyl groups on the aniline ring?
A2: In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming group.[1][2]
-
Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para- director. However, in strongly acidic conditions, it can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. To control regioselectivity, the amino group is often protected, for example, as an acetanilide.[3][4]
-
Fluorine (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance.[5]
-
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para- director due to its inductive electron-donating effect and hyperconjugation.[3]
Q3: How do the combined directing effects of the substituents on this compound influence the regioselectivity of a reaction like nitration?
A3: For an electrophilic substitution on a protected this compound (e.g., 2-fluoro-6-methylacetanilide), the directing effects of the substituents can be analyzed as follows:
-
The acetamido group is a strong ortho-, para- director.
-
The fluorine atom is an ortho-, para- director.
-
The methyl group is an ortho-, para- director.
The positions ortho and para to the strong activating acetamido group are favored. However, the existing fluorine and methyl groups can cause steric hindrance and also electronically influence the final substitution pattern, often resulting in a mixture of isomers.
Q4: What analytical techniques are best for identifying and quantifying the different regioisomers?
A4: A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers. Different columns and mobile phases can be screened to achieve optimal separation.
-
Gas Chromatography (GC): For volatile derivatives, GC can provide excellent separation of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isomers. The chemical shifts and coupling constants of the aromatic protons and carbons will differ for each regioisomer.
-
Mass Spectrometry (MS): MS provides the molecular weight of the products and can help in their identification, especially when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration of this compound
Symptoms:
-
Formation of multiple nitro-substituted isomers (e.g., 4-nitro, 5-nitro, and dinitro derivatives).
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Direct nitration of the free aniline: | The free amino group is sensitive to oxidation and can be protonated in acidic media, leading to poor regiocontrol. Protect the amino group as an acetanilide before nitration. |
| Harsh reaction conditions: | High temperatures and highly concentrated acids can lead to the formation of undesired byproducts. Lower the reaction temperature (e.g., 0-5 °C) and use a milder nitrating agent if possible. |
| Inappropriate solvent: | The solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as acetic acid or sulfuric acid, to find the optimal conditions. |
Issue 2: Difficulty in Separating Regioisomers
Symptoms:
-
Co-elution of isomers on TLC or column chromatography.
-
Overlapping peaks in HPLC or GC chromatograms.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate chromatographic conditions: | The polarity of the solvent system may not be optimal for separating the isomers. Screen different solvent systems with varying polarities for column chromatography. For HPLC, try different columns (e.g., C18, phenyl) and mobile phase compositions. |
| Isomers have very similar physical properties: | The boiling points and polarities of the regioisomers can be very similar. Consider derivatization of the mixture to introduce a functional group that may enhance the separation. Alternatively, preparative HPLC or Supercritical Fluid Chromatography (SFC) may be necessary. |
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the amino group of this compound as an acetanilide to control regioselectivity in subsequent electrophilic aromatic substitution reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Add a solution of sodium acetate in water to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 2-fluoro-6-methylacetanilide.
Protocol 2: Regioselective Nitration of 2-Fluoro-6-methylacetanilide
This protocol provides a method for the nitration of protected this compound, which typically yields a mixture of 4-nitro and other nitro isomers.
Materials:
-
2-Fluoro-6-methylacetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
Add 2-fluoro-6-methylacetanilide (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
The crude product can be analyzed by HPLC to determine the isomer ratio and purified by column chromatography.
Quantitative Data
The regioselectivity of electrophilic aromatic substitution reactions is highly dependent on the reaction conditions. The following table provides illustrative data on the isomer distribution for the nitration of 2-fluoro-6-methylacetanilide under different conditions. (Note: This data is hypothetical and intended for illustrative purposes).
| Reaction Conditions | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | Other Isomers (%) |
| H₂SO₄/HNO₃, 0 °C | 75 | 15 | 10 |
| Ac₂O/HNO₃, 25 °C | 60 | 25 | 15 |
| Fe(NO₃)₃·9H₂O, MeCN, 80 °C | 85 | 10 | 5 |
Visualizations
Experimental Workflow for Synthesis and Analysis of Regioisomers
Caption: Workflow for the synthesis, analysis, and purification of this compound derivatives.
Decision-Making for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting logic for addressing poor regioselectivity in the synthesis of this compound derivatives.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
Technical Support Center: Safe Handling of 2-Fluoro-6-methylaniline
This guide provides essential safety information and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Fluoro-6-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that poses several risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical help.[1]
-
In case of eye contact: Rinse immediately and thoroughly with water for several minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical help.[1]
-
If swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Call a poison center or doctor for treatment advice.
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep it away from incompatible materials. The recommended storage temperature is between 2-8°C.
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area.[3] Wear appropriate personal protective equipment, including respiratory protection.[4] Avoid breathing vapors, mist, or gas.[3][4] Ensure adequate ventilation.[3][4] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Skin irritation after handling | Direct skin contact with this compound. | Immediately wash the affected area with soap and plenty of water.[1] Remove and launder contaminated clothing before reuse.[1] Use appropriate chemical-resistant gloves during handling. |
| Eye irritation or discomfort | Exposure to vapors or direct contact with the liquid. | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Always wear safety glasses with side shields or chemical goggles when handling this substance.[3] In case of direct contact, a face shield is also recommended. |
| Respiratory tract irritation | Inhalation of vapors. | Work in a well-ventilated area, preferably in a chemical fume hood.[3] If ventilation is insufficient, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[4] |
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment when handling this compound in various experimental settings.
| Experimental Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile rubber) | Not generally required if performed in a certified chemical fume hood. | Laboratory coat |
| Performing reactions and transfers (larger quantities) | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | NIOSH-approved respirator with an organic vapor cartridge (type ABEK) if not in a fume hood or if there is a risk of inhalation. | Chemical-resistant apron or suit over a laboratory coat. |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | NIOSH-approved respirator with an organic vapor cartridge (type ABEK). | Chemical-resistant suit. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the task and potential for exposure.
Caption: PPE selection workflow for handling this compound.
References
incompatible materials with 2-Fluoro-6-methylaniline
This guide provides essential information on the safe handling, storage, and potential material incompatibilities of 2-Fluoro-6-methylaniline (CAS: 443-89-0). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical intermediate often used in the synthesis of pharmaceuticals.[1][2] Its primary hazards, as indicated by safety data sheets, include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[3][4][5]
Q2: I cannot find specific data on incompatible materials for this compound. What should I be cautious about?
A2: While some safety data sheets for this compound state that there is no data available on specific incompatible materials[3], it is prudent to handle it with the same precautions as similar fluoro-anilines. Based on data for related compounds, strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates should be considered incompatible.[6][7]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area.[8] The storage temperature should be between 2-8°C. The container should be kept tightly closed.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should ensure adequate ventilation and remove all sources of ignition. The spill should be contained and absorbed with an inert material, such as sand or silica gel, and then placed in a suitable container for disposal.[9] Avoid allowing the chemical to enter drains.[8]
Troubleshooting Guide
Issue: I observe a color change in the this compound during storage.
-
Possible Cause: Exposure to light or air, or slow reaction with the container material. Some related compounds are known to darken during storage.[6]
-
Solution: Store the chemical in a tightly sealed, opaque container in a cool, dark place. If you suspect container incompatibility, transfer the substance to a known inert container, such as amber glass, after performing a compatibility test.
Issue: An unexpected temperature increase or gas evolution is noticed when mixing this compound with another substance.
-
Possible Cause: This indicates a chemical reaction, potentially a hazardous one. The substance it was mixed with is likely incompatible.
-
Solution: Immediately cease the experiment, ensure the area is well-ventilated, and follow all safety protocols for chemical incidents in your laboratory. Isolate the reacting mixture if it can be done safely. Refer to the table of potential incompatibilities below and conduct a thorough risk assessment before any future experiments with that class of compound.
Potential Incompatible Materials
While specific quantitative data for this compound is limited, the following table summarizes potential incompatibilities based on the reactivity of analogous compounds.
| Incompatible Material Class | Potential Hazard | Recommended Precautions |
| Strong Oxidizing Agents | Violent reaction, fire, or explosion. | Do not mix. Store separately. |
| Strong Acids | Exothermic reaction, formation of toxic fumes. | Avoid contact. Use appropriate personal protective equipment (PPE). |
| Acid Chlorides & Anhydrides | Vigorous, exothermic reaction. | Handle with care in a fume hood. Add reagents slowly and control temperature. |
| Chloroformates | Potential for rapid, exothermic reaction. | Use extreme caution and conduct small-scale trials first. |
| Strong Bases | Potential for reaction, though generally less vigorous than with acids. | Avoid mixing if possible, or conduct compatibility testing. |
| Halogenated Compounds | Potential for vigorous or explosive reactions under certain conditions. | Assess specific reagents for compatibility before use. |
Experimental Protocol: Material Compatibility Testing
This protocol outlines a general procedure for testing the compatibility of this compound with a new material.
Objective: To determine if a new material is safe for storing or handling this compound.
Materials:
-
This compound
-
Material to be tested (e.g., a piece of new plastic tubing, a container, or a gasket)
-
Control container made of a known inert material (e.g., borosilicate glass)
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument
-
Temperature probe
-
Fume hood
Procedure:
-
Sample Preparation:
-
Cut a small, representative piece of the test material with a known surface area.
-
Clean the material to remove any surface contaminants and dry it thoroughly.
-
Weigh the material accurately.
-
-
Experimental Setup:
-
Place the test material into a clean, dry vial.
-
In a separate control vial, place a small piece of the inert control material (e.g., glass).
-
Add a pre-determined volume of this compound to each vial, ensuring the material is fully submerged.
-
Seal both vials tightly.
-
-
Observation and Analysis:
-
Store the vials under controlled conditions (e.g., the intended storage temperature for the chemical).
-
Visually inspect the vials at regular intervals (e.g., 1, 7, and 30 days) for any changes, such as:
-
Color change of the liquid
-
Degradation of the test material (e.g., swelling, cracking, discoloration)
-
Gas evolution
-
-
After the testing period, carefully open the vials in a fume hood.
-
Analyze the this compound from both the test and control vials using an appropriate analytical technique (e.g., GC-MS) to check for any new peaks that would indicate leaching from the test material or degradation of the aniline.
-
Remove the test material, clean it, dry it, and re-weigh it to check for any significant mass loss.
-
-
-
If no significant changes are observed in the liquid or the material, and the analytical results show no new impurities, the material can be considered compatible under the tested conditions.
-
If any signs of incompatibility are observed, the material is not suitable for use with this compound.
-
Material Compatibility Workflow
Caption: Workflow for assessing material compatibility.
References
- 1. This compound (443-89-0) at Nordmann - nordmann.global [nordmann.global]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 443-89-0 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 2-Fluoro-6-methylaniline and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral features of 2-fluoro-6-methylaniline, with a comparative analysis against structurally similar aniline derivatives.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The unique substitution pattern of this compound, featuring a fluorine atom and a methyl group ortho to the amino group, results in a distinct spectral fingerprint. Understanding these spectral characteristics is crucial for the unambiguous identification and characterization of this important synthetic intermediate in pharmaceutical and materials science research. This guide also presents a comparative analysis with the NMR data of 2-fluoro-5-methylaniline and 2,6-dimethylaniline to highlight the influence of substituent positioning on the chemical shifts and coupling constants.
¹H and ¹³C NMR Spectral Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | CDCl₃ | ~6.8-7.1 | m | - | Ar-H |
| ~3.7 | br s | - | NH₂ | ||
| ~2.2 | s | - | CH₃ | ||
| 2-Fluoro-5-methylaniline | CDCl₃ | 6.83 | d | J = 8.2 Hz | H-3 |
| 6.70 | dd | J = 8.2, 5.0 Hz | H-4 | ||
| 6.55 | d | J = 9.5 Hz | H-6 | ||
| 3.61 | br s | - | NH₂ | ||
| 2.25 | s | - | CH₃ | ||
| 2,6-Dimethylaniline | CDCl₃ | 6.95 | d | J = 7.4 Hz | H-3, H-5 |
| 6.67 | t | J = 7.4 Hz | H-4 | ||
| 3.75 | br s | - | NH₂ | ||
| 2.15 | s | - | CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| This compound | CDCl₃ | ~148 (d, ¹JCF ≈ 240 Hz) | C-2 |
| ~118 (d, ²JCF ≈ 20 Hz) | C-1 | ||
| ~128 (d, ³JCF ≈ 8 Hz) | C-6 | ||
| ~125 | C-4 | ||
| ~122 (d, ³JCF ≈ 4 Hz) | C-3 | ||
| ~115 (d, ²JCF ≈ 20 Hz) | C-5 | ||
| ~18 | CH₃ | ||
| 2-Fluoro-5-methylaniline | CDCl₃ | 158.0 (d, ¹JCF = 235.0 Hz) | C-2 |
| 134.0 (d, ²JCF = 10.0 Hz) | C-1 | ||
| 121.0 (d, ³JCF = 5.0 Hz) | C-6 | ||
| 129.0 | C-4 | ||
| 115.0 (d, ²JCF = 22.0 Hz) | C-3 | ||
| 113.0 (d, ³JCF = 8.0 Hz) | C-5 | ||
| 20.5 | CH₃ | ||
| 2,6-Dimethylaniline | CDCl₃ | 143.5 | C-1 |
| 121.8 | C-2, C-6 | ||
| 128.4 | C-3, C-5 | ||
| 122.1 | C-4 | ||
| 17.9 | CH₃ |
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of aniline derivatives, based on standard laboratory practices.
Sample Preparation:
-
Weigh 10-20 mg of the aniline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR), unless the solvent peak is used for referencing.
NMR Spectrometer Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Temperature: 298 K
For ¹H NMR:
-
Pulse Program: Standard single-pulse (zg)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
-
Acquisition Time: 2-4 seconds
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the TMS signal or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Spectral Interpretation and Comparison
This compound:
The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region due to the coupling of the aromatic protons with each other and with the fluorine atom. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet.
In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, aiding in their assignment.
Comparison with 2-Fluoro-5-methylaniline:
The key difference in the ¹H NMR spectra between the 2,6- and 2,5-isomers is the expected splitting pattern of the aromatic protons. In 2-fluoro-5-methylaniline, the aromatic protons are more separated and exhibit clearer splitting patterns (doublet and doublet of doublets). In the ¹³C NMR, the relative positions of the fluorine and methyl groups significantly influence the chemical shifts of the aromatic carbons.
Comparison with 2,6-Dimethylaniline:
Replacing the fluorine atom with a methyl group in 2,6-dimethylaniline results in a more symmetrical molecule. This is reflected in its ¹H NMR spectrum, which shows two signals for the aromatic protons (a doublet and a triplet) due to the plane of symmetry. The absence of fluorine simplifies the ¹³C NMR spectrum, with no C-F couplings observed. The chemical shifts of the aromatic carbons are also altered due to the different electronic effects of a methyl group compared to a fluorine atom.
Structure-Spectrum Correlation
The following diagram illustrates the relationship between the structure of this compound and its key NMR spectral features.
Caption: Correlation of this compound structure with its key NMR signals.
This guide serves as a valuable resource for the interpretation of the NMR spectra of this compound and related compounds, facilitating accurate structural confirmation in research and development.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-6-methylaniline and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-6-methylaniline, a key intermediate in pharmaceutical synthesis. We offer a systematic comparison with alternative analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to assist researchers in selecting the optimal technique for their specific analytical needs.
Mass Spectrometry Fragmentation Pattern of this compound
Electron ionization mass spectrometry is a powerful tool for the structural elucidation of volatile and semi-volatile organic compounds like this compound. The fragmentation pattern provides a unique fingerprint for identification. The proposed fragmentation pathway is based on established principles for anilines, aromatic compounds, and halogenated molecules.
The molecular ion ([M]+•) of this compound is expected to be observed at a mass-to-charge ratio (m/z) of 125. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Hydrogen Radical: A common fragmentation for anilines is the loss of a hydrogen atom from the amine group, leading to a stable [M-1]+ ion.
-
Loss of a Methyl Radical: Benzylic cleavage, involving the loss of the methyl group, would result in a prominent fragment.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline ring involves the expulsion of a neutral HCN molecule.
-
Loss of Fluoro Radical or HF: Cleavage of the carbon-fluorine bond can lead to the loss of a fluorine radical or a neutral hydrogen fluoride molecule.
The predicted major fragments for this compound are summarized in the table below.
| Predicted Fragment | Proposed Structure | m/z | Relative Abundance |
| [C7H8FN]+• (Molecular Ion) | This compound radical cation | 125 | Moderate |
| [C7H7FN]+ | Ion from loss of H• | 124 | Moderate |
| [C6H5FN]+ | Ion from loss of CH3• | 110 | High |
| [C6H5FNH2]+ | Tropylium-like ion | 110 | High |
| [C6H4F]+ | Ion from loss of HCN from [M-CH3]+ | 83 | Moderate |
| [C6H5N]+ | Ion from loss of F• from [M-CH3]+ | 90 | Low |
| [C5H4]+ | Ion from further fragmentation | 64 | Low |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
Visualization of the Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective for the identification of this compound, other techniques offer advantages in specific applications, such as quantification and analysis of complex mixtures.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and specificity; provides structural information. | Requires volatile and thermally stable analytes; may require derivatization. | Identification and quantification of volatile and semi-volatile compounds. |
| HPLC-UV | Separation by liquid chromatography with UV-Vis detection.[1] | Excellent for quantification; suitable for non-volatile and thermally labile compounds.[1] | Lower specificity than MS; co-elution can be an issue. | Routine quality control and quantification in pharmaceutical analysis.[1] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information for unambiguous identification; non-destructive. | Lower sensitivity than MS; requires pure samples and larger sample amounts. | Structural elucidation of pure compounds and analysis of isomeric purity. |
Comparative Experimental Workflow
The following diagram illustrates a comparative workflow for the analysis of this compound by GC-MS and HPLC-UV.
Caption: Comparative workflow for GC-MS and HPLC-UV analysis.
References
A Senior Application Scientist's Guide to Functional Group Validation: Infrared Spectroscopy of 2-Fluoro-6-methylaniline
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-Fluoro-6-methylaniline, a crucial intermediate in pharmaceutical synthesis. We will explore how Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and indispensable tool for confirming the presence of key functional groups, thereby ensuring molecular identity and purity. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
Introduction: The Role of IR Spectroscopy in Structural Validation
In the landscape of pharmaceutical development, unequivocal structural confirmation is paramount. Infrared spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. Each functional group (e.g., N-H, C-F, C=C) absorbs infrared radiation at a characteristic frequency, making IR spectroscopy a powerful technique for qualitative analysis. This compound (Figure 1) presents a unique spectroscopic challenge due to the electronic interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing fluorine (-F) atom on the aniline ring. This guide will dissect its spectrum and compare it with related aniline derivatives to highlight the subtle yet definitive spectral shifts that enable confident validation.
Core Principles and Causality in IR Analysis
Infrared spectroscopy is based on the principle that molecules absorb specific frequencies of IR radiation that correspond to the vibrational energy of their bonds. The primary vibrational modes are stretching (changes in bond length) and bending (changes in bond angle). For a primary aromatic amine like this compound, several key vibrations are expected:
-
N-H Stretching: Primary amines (-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds.[4][5] The presence of this doublet is a hallmark of a primary amine.
-
C-N Stretching: Aromatic amines show a strong C-N stretching absorption between 1335-1250 cm⁻¹.[2][3][6]
-
Aromatic C=C and C-H Vibrations: The benzene ring gives rise to several characteristic absorptions. C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[6] Aromatic C-H stretching produces sharp peaks just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[6][7]
-
C-F Stretching: The carbon-fluorine bond is strong and polar, resulting in a prominent absorption band typically found in the 1400-1000 cm⁻¹ region.[8] Its exact position can be sensitive to the electronic environment.
The substitution pattern on the aniline ring significantly influences these frequencies. The ortho-positioning of both the fluoro and methyl groups creates steric and electronic effects that subtly shift the absorption bands compared to simpler aniline structures.
Comparative Spectral Analysis
To validate the functional groups of this compound, its IR spectrum must be compared against both theoretical values and the spectra of structurally similar molecules. This comparative approach allows for the definitive assignment of absorption bands. The table below contrasts the key vibrational frequencies of this compound with Aniline, 2-Fluoroaniline, and 2-Methylaniline (o-Toluidine).
| Functional Group | Vibrational Mode | Aniline [9][10][11] | 2-Fluoroaniline [12][13] | 2-Methylaniline (o-Toluidine) [14][15][16] | This compound |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3433 cm⁻¹ | ~3480 cm⁻¹ | ~3470 cm⁻¹ | ~3485 cm⁻¹ |
| N-H Symmetric Stretch | ~3356 cm⁻¹ | ~3395 cm⁻¹ | ~3390 cm⁻¹ | ~3398 cm⁻¹ | |
| N-H Scissoring (Bend) | ~1619 cm⁻¹ | ~1625 cm⁻¹ | ~1620 cm⁻¹ | ~1622 cm⁻¹ | |
| Aromatic Ring | Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| C=C Ring Stretch | ~1600, 1500 cm⁻¹ | ~1610, 1510 cm⁻¹ | ~1605, 1500 cm⁻¹ | ~1590, 1475 cm⁻¹ | |
| Substituent Bonds | Aromatic C-N Stretch | ~1281 cm⁻¹ | ~1275 cm⁻¹ | ~1270 cm⁻¹ | ~1265 cm⁻¹ |
| C-F Stretch | N/A | ~1250-1290 cm⁻¹ | N/A | ~1280 cm⁻¹ |
Note: The values for this compound are predicted based on established group frequencies and substituent effects, as public domain spectral data is limited. Experimental values may vary slightly.
Key Insights from the Comparison:
-
N-H Stretching Region: All four compounds, being primary aromatic amines, display the characteristic doublet for N-H stretching. The positions for the substituted anilines are generally at a slightly higher frequency compared to unsubstituted aniline, influenced by the electronic effects of the substituents.[4]
-
C-N Stretch: The strong C-N stretching band is present in all analogs, with its position being relatively consistent.[3]
-
C-F Stretch Identification: The most significant differentiator for the fluoro-substituted compounds is the appearance of a strong C-F stretching band. In this compound, this peak is expected around 1280 cm⁻¹. Distinguishing this from other absorptions in the fingerprint region (below 1500 cm⁻¹) requires careful comparison with the non-fluorinated analogs, aniline and o-toluidine.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Lower the ATR press arm to ensure no sample is present.
-
Acquire a background spectrum (typically 16-32 scans are co-added). This is a critical step to measure the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Lift the ATR press arm.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Carefully lower the press arm to ensure firm contact between the liquid sample and the crystal.
-
Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the identified peak positions with the expected values in the reference table to validate the functional groups.
-
-
Cleaning: Thoroughly clean the ATR crystal and press arm with solvent to remove all traces of the sample.
Logical Workflow for Functional Group Validation
The process of validating a chemical structure using IR spectroscopy follows a logical and systematic workflow. This can be visualized as a decision-making process that integrates sample handling, data acquisition, and spectral interpretation.
Diagram 1. Logical workflow for functional group validation via FTIR.
Conclusion
FTIR spectroscopy is a cornerstone technique for the structural validation of pharmaceutical intermediates like this compound. By understanding the characteristic absorption frequencies of its primary amine, aromatic ring, and carbon-fluorine bonds, and by employing a rigorous comparative analysis against related structures, researchers can achieve a high degree of confidence in the material's identity. The combination of a robust experimental protocol and a logical analytical workflow ensures that this technique provides reliable, actionable data critical for advancing drug development pipelines.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Aniline [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluoroaniline(348-54-9) IR Spectrum [m.chemicalbook.com]
- 13. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. o-Toluidine(95-53-4) IR Spectrum [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. o-Toluidine [webbook.nist.gov]
Reactivity Face-Off: 2-Fluoro-6-methylaniline vs. 2-Chloro-6-methylaniline in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related halogenated anilines: 2-fluoro-6-methylaniline and 2-chloro-6-methylaniline. The focus will be on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the construction of complex molecules.
The inherent electronic properties of fluorine and chlorine substituents dictate a significant difference in the reactivity of these two compounds. In the realm of nucleophilic aromatic substitution, the fluoro-substituted aniline is anticipated to exhibit markedly higher reactivity. This is primarily attributed to the superior electron-withdrawing inductive effect of fluorine compared to chlorine. This effect plays a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr reaction. The greater stabilization of this intermediate lowers the activation energy of the reaction, thereby accelerating the overall rate.
Comparative Data on Related Halogenated Aromatic Compounds
To quantitatively illustrate the expected differences in reactivity, the following table summarizes kinetic data from the literature for the reaction of 2,4-dinitrophenyl halides with piperidine. While not the exact target molecules, these data provide a well-established trend for the leaving group ability in activated SNAr reactions.
| Substituent (Leaving Group) | Relative Rate |
| -F | 1613 |
| -Cl | 4 |
| -Br | 4 |
| -I | 1 |
Data adapted from studies on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine.
This data clearly demonstrates the superior reactivity of the fluoro-substituted arene in this classic SNAr reaction.
Proposed Experimental Protocol for a Head-to-Head Comparison: Competitive Acylation
To empirically determine the relative reactivity of this compound and 2-chloro-6-methylaniline, a competitive acylation experiment can be designed. This experiment will provide a direct comparison of their nucleophilic character under identical conditions.
Materials:
-
This compound
-
2-Chloro-6-methylaniline
-
Acetic anhydride (limiting reagent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of this compound and 2-chloro-6-methylaniline in anhydrous DCM (10 mL).
-
Addition of Base and Internal Standard: Add triethylamine (1.2 mmol) to the solution, followed by a known amount of the internal standard (e.g., 0.5 mmol of dodecane).
-
Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (0.8 mmol, the limiting reagent) in anhydrous DCM (2 mL) dropwise over 5 minutes with vigorous stirring.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C. Aliquots of the reaction mixture (e.g., 0.1 mL) should be taken at regular intervals (e.g., 5, 15, 30, 60 minutes) and immediately quenched by adding to a vial containing a dilute solution of sodium bicarbonate.
-
Work-up and Analysis: Extract the quenched aliquots with a small volume of ethyl acetate. The organic layer is then analyzed by GC-MS to determine the relative amounts of the unreacted anilines and their corresponding acetanilide products.
-
Data Analysis: The relative rates of reaction can be determined by comparing the rate of consumption of each aniline and the rate of formation of each product, normalized to the internal standard.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and the proposed experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental Workflow for Competitive Acylation.
Conclusion
Based on fundamental principles of physical organic chemistry and supported by data from analogous systems, This compound is predicted to be significantly more reactive than 2-chloro-6-methylaniline in nucleophilic aromatic substitution reactions . The high electronegativity of the fluorine atom provides greater stabilization to the key Meisenheimer intermediate, thereby accelerating the reaction rate. For synthetic applications where a facile SNAr reaction is desired, this compound would be the preferred substrate. The proposed competitive acylation experiment provides a clear and direct method for quantifying this reactivity difference, offering valuable data to guide synthetic strategy and process optimization in pharmaceutical and chemical research.
References
Harnessing the Power of Fluorine: A Comparative Guide to Fluorinated Aniline Derivatives in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the ability to form a strong bond with carbon, can profoundly influence a molecule's physicochemical, pharmacokinetic, and pharmacodynamic profiles.[1] This guide provides a comparative analysis of fluorinated aniline derivatives, a common scaffold in numerous therapeutic agents, to assist researchers, scientists, and drug development professionals in their drug design and optimization efforts.
Impact on Physicochemical Properties: pKa and Lipophilicity
The introduction of fluorine to the aniline ring significantly alters its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
pKa Modulation: The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding affinity.[2][3]
Lipophilicity (logP) Alterations: The effect of fluorine on lipophilicity is more complex and depends on the position of the substitution.[1] While fluorination can increase lipophilicity, which may enhance membrane permeability and oral bioavailability, the trifluoromethoxy (-OCF3) group, for instance, is known to enhance a molecule's ability to dissolve in fats and lipids.[4][5]
Table 1: Comparison of pKa and logP Values for Aniline and its Fluorinated Derivatives
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.50 | 2.59 |
| Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. The values presented are representative.[1] |
Enhancement of Pharmacokinetic Profile: Metabolic Stability
A primary challenge in drug design is ensuring a drug's stability against metabolic degradation to achieve a suitable half-life. The carbon-fluorine bond is exceptionally strong (considerably stronger than a carbon-hydrogen bond), making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1][6] Introducing fluorine at a metabolically labile position can significantly improve a drug's metabolic stability.[1][3]
Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)
| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Parent Drug | Aniline | 15 |
| Ortho-Fluoro-analog | 2-Fluoroaniline | 35 |
| Meta-Fluoro-analog | 3-Fluoroaniline | 25 |
| Para-Fluoro-analog | 4-Fluoroaniline | 50 |
| This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[1] |
Improvement of Pharmacodynamic Profile: Protein-Ligand Binding Affinity
Fluorine's influence on binding affinity is multifaceted. It can alter the pKa of the aniline, affecting its ionization state within the binding pocket.[1] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, thereby enhancing binding affinity.[1] The introduction of fluorine can also induce conformational changes that may be more favorable for receptor binding.[1]
Case Study: Kinase Inhibitors
In the development of kinase inhibitors, the 4-anilinoquinazoline scaffold is a common pharmacophore. Structure-activity relationship (SAR) studies have demonstrated that fluorination of the aniline ring can significantly impact inhibitory potency (IC50).[1] For instance, the addition of a fluorine atom to the aryl ring of certain BRAF enzyme inhibitors has been shown to improve both enzyme activity and potency.[2]
Table 3: Illustrative Comparison of Kinase Inhibitory Activity
| Compound | Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Parent Inhibitor | Aniline | 150 |
| Fluoro-analog | 3-Fluoroaniline | 75 |
| Trifluoromethyl-analog | 3-CF₃-Aniline | 25 |
| This table presents a hypothetical comparison based on typical SAR data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.[1] |
Experimental Protocols
1. Determination of pKa (Potentiometric Titration)
-
Preparation of Solutions: Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[1]
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Slowly add the standardized HCl solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.[1]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[1]
2. Determination of logP (Shake-Flask Method)
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.[1]
-
Partitioning: Dissolve a known amount of the fluorinated aniline in the n-octanol phase. Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning. Allow the phases to separate completely.[1]
-
Quantification: Sample both the aqueous and n-octanol phases. Quantify the concentration of the compound in each phase using a suitable analytical method such as High-Performance Liquid Chromatography with UV-Vis detection (HPLC/UV-Vis).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
3. In Vitro Metabolic Stability Assay
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (HLM) and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: Add the test compound (fluorinated aniline derivative) to the incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding a cofactor, such as NADPH.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[1]
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693/k.[1]
Visualizations
Caption: Impact of fluorination on key drug properties.[1]
Caption: Workflow for logP determination using the shake-flask method.[1]
Caption: Workflow for in vitro metabolic stability assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-Fluoro-6-methylaniline Purity by HPLC and GC
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Fluoro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals, demands rigorous purity assessment to prevent the introduction of potentially harmful impurities into the final drug product.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity. Drawing upon established analytical principles and regulatory expectations, this document is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and validate the most appropriate analytical method for their specific needs.
The choice between HPLC and GC is a critical decision in analytical method development.[2][3] HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[4] Conversely, GC is the preferred method for volatile and thermally stable compounds, offering high separation efficiency and sensitivity.[2][3] For this compound, which exists as a liquid at room temperature with a boiling point that allows for volatilization, both techniques present viable options.[5][6] The optimal choice, therefore, depends on the specific impurity profile and the intended application of the method.
Pillar 1: Expertise & Experience - The "Why" Behind the Method
The selection of an analytical technique should be a reasoned process based on the physicochemical properties of the analyte and potential impurities. This compound (C7H8FN, MW: 125.14 g/mol ) is a substituted aniline.[7] Aromatic amines can be challenging to analyze due to their potential for adsorption and reactivity.[8]
High-Performance Liquid Chromatography (HPLC): A Robust Workhorse
HPLC is often the primary choice for purity and impurity profiling in the pharmaceutical industry.[9] Its broad applicability to non-volatile and thermally unstable compounds makes it a robust tool for analyzing a wide array of potential impurities that may not be amenable to GC analysis.[2][4] For this compound, a reversed-phase HPLC method using a C18 column is a logical starting point. This is because the non-polar stationary phase will effectively retain the analyte and related aromatic impurities, allowing for separation based on subtle differences in their hydrophobicity. A UV detector is typically employed for aromatic compounds due to their inherent chromophores.
Gas Chromatography (GC): The Power of Volatility
Given that this compound is a liquid with a moderate boiling point, GC presents a powerful alternative with high separation efficiency.[2][6] A key advantage of GC is the use of highly sensitive detectors like the Flame Ionization Detector (FID), which provides a near-universal response for organic compounds, or a Mass Spectrometer (MS) for definitive identification of impurities.[2][10] The choice of a capillary column with a mid-polar stationary phase is often suitable for separating isomers and closely related aromatic amines.
Pillar 2: Trustworthiness - A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The International Council for Harmonisation (ICH) provides comprehensive guidelines (ICH Q2(R2)) on the validation of analytical procedures, which form the basis for the protocols described herein.[13][14][15] A well-validated method is a self-validating system, providing confidence in the accuracy and reliability of the data.
To ensure the trustworthiness of the chosen method, a forced degradation study is an essential component of validation.[16][17] These studies intentionally stress the analyte under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16] The analytical method must then be able to separate the intact analyte from these degradation products, proving its stability-indicating capability.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and fully validated for the specific application.
HPLC Method Protocol
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Acetonitrile (80:20 v/v)
GC Method Protocol
Objective: To develop and validate a GC method for the determination of this compound purity.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, flame ionization detector (FID), or mass spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
-
Sample Solvent: Methylene Chloride
Method Validation Workflow
The validation of the chosen analytical method should follow a structured approach as outlined by ICH guidelines.[11][12][13]
Caption: A typical workflow for analytical method validation.
Forced Degradation Study
A forced degradation study is crucial for establishing the stability-indicating nature of the method.[16][17]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: ICH-compliant photostability chamber
The method is considered stability-indicating if all degradation products are well-resolved from the main peak of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the HPLC and GC methods for the purity validation of this compound.
| Validation Parameter | HPLC | GC | Considerations |
| Specificity | High, excellent for non-volatile and polar impurities. | Good, but potential for thermal degradation of analyte or impurities. | HPLC is generally superior for complex mixtures with unknown non-volatile components.[18] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods are expected to show excellent linearity over a defined concentration range.[19] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC may offer slightly better accuracy due to a lower risk of sample degradation.[18] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC typically provides better precision for this type of analyte.[18][19] |
| Limit of Detection (LOD) | Low (ng range) | Moderate (pg to ng range) | Dependent on the detector; FID in GC is very sensitive to hydrocarbons.[18] |
| Limit of Quantitation (LOQ) | Low (ng range) | Moderate (pg to ng range) | Sufficiently low for impurity profiling in both techniques.[18] |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions. | A thorough robustness study is essential for both methods. |
Visualization of Experimental Workflows
References
- 1. This compound (443-89-0) at Nordmann - nordmann.global [nordmann.global]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. This compound CAS 443-89-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound CAS#: 443-89-0 [m.chemicalbook.com]
- 7. This compound | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. qbdgroup.com [qbdgroup.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Biological Impact of Fluorinating Aniline-Based Drugs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how the strategic incorporation of fluorine into aniline-based drug scaffolds can significantly enhance their pharmacological properties. This guide provides a comprehensive overview of the effects on metabolic stability, binding affinity, and cell permeability, supported by experimental data and detailed protocols.
The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This is particularly true for drugs containing an aniline moiety, a common scaffold in a wide range of therapeutics. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological performance. This guide offers a comparative analysis of fluorinated versus non-fluorinated aniline-based drugs, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to inform rational drug design.
Enhanced Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. Fluorination of the aniline ring can effectively "shield" metabolically labile sites. The exceptional strength of the C-F bond makes it resistant to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]
Comparative In Vitro Metabolic Stability Data
The following table provides a direct comparison of the metabolic stability of celecoxib and its fluorinated analog, as well as an illustrative comparison for a generic aniline-containing drug, in human liver microsomes (HLM).
| Compound | Moiety | Illustrative Half-Life (t½) in HLM (min) | Fold Increase in Stability | Reference |
| Parent Drug | Aniline | 15 | - | [1] |
| Fluoro-analog (ortho) | 2-Fluoroaniline | 35 | 2.3 | [1] |
| Fluoro-analog (meta) | 3-Fluoroaniline | 25 | 1.7 | [1] |
| Fluoro-analog (para) | 4-Fluoroaniline | 50 | 3.3 | [1] |
| Celecoxib | Non-fluorinated analog | (Specific value not provided, but stated to be less stable) | - | [2] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4 times more stable than celecoxib | 4 | [2] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol outlines the determination of the metabolic half-life of a compound.
1. Preparation of Reagents:
-
Incubation Mixture: Prepare a solution containing human liver microsomes (HLM) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[1]
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
-
Add the test compound to the incubation mixture to a final concentration of approximately 1 µM.[1]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.[1]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.[1]
3. Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[1]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]
Improved Binding Affinity: Fine-Tuning Molecular Interactions
The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein. This is achieved through several mechanisms:
-
Altered Basicity (pKa): The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen. This change in pKa can influence the ionization state of the drug within the binding pocket, potentially leading to more favorable electrostatic interactions.[1]
-
Favorable Intermolecular Interactions: Fluorine can participate in orthogonal multipolar interactions with backbone amides and other polar residues in the protein, further stabilizing the drug-target complex.[1]
-
Conformational Effects: Fluorine substitution can induce conformational changes in the drug molecule that are more favorable for binding to the receptor.[1]
Comparative Binding Affinity Data
The following tables present quantitative data on the impact of fluorination on the binding affinity of kinase inhibitors.
Table 2.1: Kinase Inhibitory Activity of Halogenated Anilinoquinazolines against EGFR
| Compound | Aniline Moiety | IC50 (nM) | Reference |
| Parent Inhibitor | Aniline | 29 | [3] |
| Fluoro-analog | 3-Fluoroaniline | 3.8 | [3] |
| Chloro-analog | 3-Chloroaniline | 0.31 | [3] |
| Bromo-analog | 3-Bromoaniline | 0.025 | [3] |
| Iodo-analog | 3-Iodoaniline | 0.89 | [3] |
Table 2.2: Binding Affinity of Nilotinib Analogues for Abl and Kit Kinases
| Compound | Aniline Moiety | Abl Kd (nM) | Kit Kd (nM) | Reference |
| Unsubstituted Analogue | Aniline | 29 | 4.4 | [4] |
| Fluorinated Analogue | 3-Fluoroaniline | 9.4 | 3.5 | [4] |
| Nilotinib | 3-(Trifluoromethyl)aniline | 3.6 | (Not specified) | [4] |
Experimental Protocol: Competitive Binding Assay
This protocol is used to determine the inhibition constant (Ki) of a test compound.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer for the binding assay.
-
Labeled Ligand: A ligand with known affinity for the target, labeled with a fluorescent or radioactive tag.
-
Test Compound: The unlabeled compound for which the Ki is to be determined.
-
Target Protein: A purified preparation of the target protein.
2. Assay Procedure:
-
In a multi-well plate, combine a fixed concentration of the target protein and the labeled ligand with varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
3. Detection and Analysis:
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).
-
Plot the percentage of bound labeled ligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound labeled ligand.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Modulated Cell Permeability: Navigating the Cellular Maze
The effect of fluorination on cell membrane permeability is complex and depends on the position and number of fluorine atoms. Generally, fluorination increases a molecule's lipophilicity, which can enhance passive diffusion across cell membranes. However, excessive lipophilicity can sometimes lead to reduced aqueous solubility and increased susceptibility to efflux pumps.
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
2. Assay Procedure:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both donor and receiver compartments.
3. Analysis:
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B) . An ER greater than 2 suggests the compound is a substrate for efflux transporters.
Conclusion: A Powerful Tool for Drug Optimization
The strategic incorporation of fluorine into aniline-based drug candidates is a powerful and versatile tool for medicinal chemists. As demonstrated by the presented data and established experimental protocols, fluorination can significantly enhance metabolic stability and modulate binding affinity. While the effects on cell permeability are more nuanced, they can be systematically evaluated to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to make more informed decisions in the design and development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-6-methylaniline: A Versatile Building Block in Pharmaceutical and Agrochemical Synthesis
A comprehensive review of the applications of 2-Fluoro-6-methylaniline, comparing its utility against alternative synthons and providing detailed experimental insights for researchers, scientists, and drug development professionals.
This compound is a key aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence and positioning of the fluorine atom and the methyl group on the aniline ring, impart advantageous properties to the resulting compounds, making it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of this compound against its non-fluorinated and chloro-substituted analogs, details its applications with a focus on the synthesis of Kv1.3 potassium channel blockers, and presents a comprehensive experimental protocol for its use in a Buchwald-Hartwig amination reaction.
Comparative Analysis: The Fluorine Advantage
The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. In the context of 2-substituted-6-methylanilines, the fluorine atom in this compound offers distinct advantages over other substituents like hydrogen (in 2-methylaniline) or chlorine (in 2-Chloro-6-methylaniline).
| Property | This compound | 2-Chloro-6-methylaniline | 2-Methylaniline (o-toluidine) |
| Metabolic Stability | Enhanced due to the high strength of the C-F bond, which resists metabolic oxidation. | Moderate stability. | Prone to metabolic oxidation at the aromatic ring. |
| Lipophilicity | Increased, which can improve membrane permeability and oral bioavailability. | Increased, but to a different extent than fluorine. | Lower lipophilicity compared to halogenated analogs. |
| pKa of Aniline Nitrogen | Lowered by the electron-withdrawing fluorine, affecting binding interactions. | Lowered, but fluorine's effect is more pronounced. | Higher pKa, making it more basic. |
| Binding Interactions | The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with target proteins. | The chlorine atom can also engage in specific interactions, but with different geometric and electronic requirements. | Lacks the specific interactions offered by halogens. |
While specific quantitative comparisons of reaction yields and product efficacy are highly dependent on the specific reaction and biological target, the general consensus in medicinal chemistry is that the introduction of fluorine, as in this compound, can lead to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Applications in the Synthesis of Bioactive Molecules
This compound is a crucial synthon for a variety of molecules with therapeutic and agricultural applications.
Pharmaceutical Applications: Kv1.3 Potassium Channel Blockers
One of the notable applications of this compound is in the synthesis of inhibitors of the Kv1.3 potassium channel.[1] The Kv1.3 channel is a voltage-gated potassium channel that plays a key role in the activation and proliferation of T-lymphocytes, making it an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Blockers of the Kv1.3 channel can suppress the inflammatory response mediated by T-cells. The unique electronic properties conferred by the fluorine atom in this compound can enhance the binding affinity and selectivity of these inhibitors for the Kv1.3 channel.
Below is a diagram illustrating the general signaling pathway affected by Kv1.3 inhibitors.
Caption: Signaling pathway of T-cell activation and the inhibitory action of Kv1.3 blockers.
Agrochemical Applications
The principles that make fluorinated compounds advantageous in pharmaceuticals also apply to agrochemicals. This compound can be used to synthesize novel herbicides and pesticides with improved efficacy, metabolic stability in plants and insects, and potentially more favorable environmental profiles. The fluorine substituent can enhance the molecule's ability to penetrate biological membranes and interact with its target site.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful tool for the formation of carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals. The following is a detailed protocol for the amination of an aryl halide with this compound.
Materials
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-6-methylaniline.
The workflow for this experimental procedure is depicted below.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with important applications in the pharmaceutical and agrochemical sectors. The presence of the fluorine atom imparts unique and beneficial properties that can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The provided experimental protocol for the Buchwald-Hartwig amination serves as a practical guide for researchers utilizing this important synthon in their synthetic endeavors. Further research into the applications of this compound is likely to uncover new and innovative uses for this powerful chemical intermediate.
References
Comparative Analysis of 2-Fluoro-6-methylaniline and Its Analogs for Research and Development
This guide provides a comprehensive comparison of 2-Fluoro-6-methylaniline with its chloro and bromo analogs, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the physicochemical properties, synthesis, and a key biological application of these compounds, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The substitution of the fluorine atom in this compound with chlorine or bromine atoms leads to notable differences in their physicochemical properties. These variations can influence reactivity, solubility, and metabolic stability, which are critical considerations in chemical synthesis and drug design.
| Property | This compound | 2-Chloro-6-methylaniline | 2-Bromo-6-methylaniline |
| CAS Number | 443-89-0[1][2] | 87-63-8[3][4][5][6] | 53848-17-2[7][8][9][10] |
| Molecular Formula | C₇H₈FN[1][2] | C₇H₈ClN[3][4][6] | C₇H₈BrN[8][10] |
| Molecular Weight | 125.14 g/mol [1] | 141.60 g/mol [3][6] | 186.05 g/mol [8][10] |
| Appearance | Light yellow clear liquid | Clear yellow to red-brown liquid[4][11] | Dark liquid[9] |
| Density | 1.082 g/mL at 25°C[2] | 1.152 g/mL at 25°C[5] | 1.4780 g/mL at 25°C[8][9] |
| Boiling Point | Not available | 215°C[5] | 105-107°C / 205 mmHg[8][9] |
| Melting Point | 0°C[2] | 10-12°C[3][5] | Not available |
| Refractive Index | n20/D 1.536 | n20/D 1.576[5] | n20/D 1.6030[8][9] |
| Flash Point | 76.7°C | Not available | 101.7°C (closed cup)[8] |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3-Fluoro-2-nitrotoluene.[12]
Experimental Protocol: Reduction of 3-Fluoro-2-nitrotoluene
Materials:
-
3-Fluoro-2-nitrotoluene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 3-Fluoro-2-nitrotoluene (1 equivalent) and iron powder (3 equivalents) in a round-bottom flask is prepared.
-
A solution of ammonium chloride (0.25 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is added to the flask.
-
The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a sodium hydroxide solution until a pH of >10 is reached.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Note: While specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided here, they can be accessed through chemical data providers such as ChemicalBook and BLD Pharm.[13][14]
Caption: Workflow for the synthesis of this compound.
Biological Activity: Kv1.3 Potassium Channel Inhibition
Substituted anilines are recognized for their diverse biological activities.[3] this compound, in particular, has been identified as a precursor for the synthesis of compounds that act as Kv1.3 potassium channel blockers.[2] These channels are implicated in various physiological processes, and their modulation is a target for therapeutic intervention in autoimmune diseases and other conditions.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Activity
This protocol is a standard method to assess the inhibitory effect of a compound on Kv1.3 channels expressed in a suitable cell line (e.g., HEK293 cells).
Solutions and Reagents:
-
Internal (Pipette) Solution: 160 mM KF, 2 mM MgCl₂, 10 mM HEPES, and 10 mM EGTA, pH adjusted to 7.2 with KOH.
-
External (Bath) Solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution to the desired concentrations.
Procedure:
-
Cells expressing Kv1.3 channels are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
A glass micropipette with a tip resistance of 2-3 MΩ, filled with the internal solution, is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).[15][16]
-
A stable baseline current is recorded.
-
The external solution containing the test compound is perfused into the recording chamber.
-
The effect of the compound on the Kv1.3 current is recorded. Inhibition is observed as a reduction in the current amplitude.
-
The concentration-response relationship can be determined by applying a range of compound concentrations and measuring the corresponding current inhibition.
References
- 1. This compound | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 443-89-0 [m.chemicalbook.com]
- 3. 2-Chloro-6-methylaniline | CAS#:87-63-8 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-6-methylaniline CAS#: 87-63-8 [m.chemicalbook.com]
- 6. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-6-methylaniline | CAS#:53848-17-2 | Chemsrc [chemsrc.com]
- 8. 2-溴-6-甲基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-BROMO-6-METHYLANILINE | 53848-17-2 [chemicalbook.com]
- 10. 2-Bromo-6-methylaniline | C7H8BrN | CID 2756250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound(443-89-0) 1H NMR [m.chemicalbook.com]
- 14. 443-89-0|this compound|BLD Pharm [bldpharm.com]
- 15. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of Synthesized 2-Fluoro-6-methylaniline Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the confirmation of synthesized 2-Fluoro-6-methylaniline against a certified reference standard. Detailed experimental protocols, data presentation, and a discussion of alternative methods are included to assist researchers in selecting the most appropriate approach for their specific needs.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for the preparation of Kv1.3 potassium channel blockers, which are under investigation for the treatment of autoimmune diseases.[1] Accurate confirmation of the structure and purity of synthesized this compound is therefore a critical step in the drug development process. This guide compares the performance of several analytical techniques for this purpose.
Primary Analytical Techniques for Product Confirmation
The confirmation of a synthesized product's identity and purity relies on comparing its physicochemical properties and spectroscopic data with those of a certified reference standard. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary
| Technique | Information Provided | Key Performance Metrics (Hypothetical Data) |
| HPLC | Purity, presence of impurities | Retention Time (min): Synthesized - 5.2, Standard - 5.2; Purity (%): Synthesized - 99.5, Standard - 99.9 |
| ¹H NMR | Structural confirmation, purity | Chemical Shift (ppm): Synthesized - Matches standard; Purity (qNMR, %): Synthesized - 99.6 |
| Mass Spec | Molecular weight confirmation | m/z: Synthesized - 125.07, Standard - 125.07 (M+H)⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized product and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject equal volumes of the sample and standard solutions. The retention time of the major peak in the synthesized product chromatogram should match that of the reference standard. Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the connectivity of atoms.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product and the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.[2][3]
-
Data Acquisition: Acquire ¹H NMR spectra for both samples.
-
Analysis: The chemical shifts and coupling patterns of the protons in the synthesized product's spectrum must match those of the reference standard. Key expected signals for this compound include a singlet for the methyl group, and multiplets for the aromatic protons and the amine protons.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.
Methodology:
-
Instrumentation: A mass spectrometer with an appropriate ionization source.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[4][5]
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the synthesized product and the reference standard in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Data Acquisition: Acquire mass spectra in positive ion mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) in the spectrum of the synthesized product should correspond to the calculated molecular weight and match that of the reference standard. For this compound (C₇H₈FN), the expected monoisotopic mass is approximately 125.06 Da.
Alternative and Advanced Confirmation Techniques
Beyond the standard methods, other techniques can provide valuable information, especially for quantitative analysis and the detection of specific impurities.
Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7]
Comparison with HPLC:
| Feature | qNMR | HPLC |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. |
| Quantitation | Direct and absolute. | Relative, based on peak area comparison. |
| Structural Info | Provides structural confirmation simultaneously. | No structural information. |
| Throughput | Can be lower due to longer acquisition times. | Generally higher throughput. |
Chiral Analysis
If the synthesis has the potential to produce enantiomers, or if the compound is intended for use in a chiral environment, chiral analysis is necessary. Chiral HPLC is the most common method for this.
Methodology:
-
Column: A chiral stationary phase (CSP) column.
-
Mobile Phase: Typically a non-polar solvent system (e.g., hexane/isopropanol). The exact composition will need to be optimized for the specific CSP and analyte.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for product confirmation and a hypothetical signaling pathway where a derivative of this compound may be active.
Caption: Workflow for confirming the synthesis of this compound.
Caption: Hypothetical role of a Kv1.3 blocker in T-cell activation.
Conclusion
The confirmation of synthesized this compound requires a multi-faceted analytical approach. While HPLC is excellent for purity assessment and MS provides definitive molecular weight information, ¹H NMR is indispensable for structural verification. For regulatory purposes and to establish the highest level of purity assurance, qNMR stands out as a powerful, direct method. The choice of analytical techniques will ultimately depend on the specific requirements of the research or development phase, including the need for impurity identification, quantitative accuracy, and throughput. By employing the methodologies outlined in this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the quality and reliability of their subsequent studies.
References
- 1. This compound CAS#: 443-89-0 [m.chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. acdlabs.com [acdlabs.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to Synthetic Routes for Substituted Anilines: Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of substituents onto the aniline core profoundly influences the biological activity and physical properties of the target molecules. Consequently, the selection of an efficient and robust synthetic route is a critical consideration in modern organic chemistry and drug development. This guide provides an objective comparison of the most prevalent methods for the synthesis of substituted anilines, supported by quantitative data and detailed experimental protocols to inform your synthetic strategy.
Key Synthetic Strategies at a Glance
The synthesis of substituted anilines can be broadly approached through two primary strategies: the functionalization of a pre-existing aromatic ring followed by the introduction or modification of the amino group, or the direct formation of the C-N bond to an aromatic core. The most common and versatile methods include:
-
Nitration and Subsequent Reduction: A classic and cost-effective two-step approach involving the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the direct formation of C-N bonds between aryl halides or triflates and amines.[1]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction, historically requiring harsh conditions, but modernized with the use of ligands to facilitate the C-N bond formation.[2]
-
Nucleophilic Aromatic Substitution (SNA r): A method applicable to electron-deficient aryl halides, where a nucleophilic amine displaces a leaving group on the aromatic ring.[3]
Quantitative Data Comparison
The following tables summarize the performance of these key synthetic routes for the preparation of various substituted anilines, providing a comparative overview of their efficiency under different conditions.
Table 1: Nitration and Reduction of Substituted Arenes
| Starting Arene | Nitrating Agent | Reducing Agent | Yield (%) | Reference |
| Toluene | HNO₃/H₂SO₄ | Fe/HCl | >90 | [4] |
| Chlorobenzene | HNO₃/H₂SO₄ | Sn/HCl | High | [1] |
| Benzonitrile | HNO₃/H₂SO₄ | H₂/Pd-C | ~85 | [5] |
| Anisole | HNO₃/H₂SO₄ | SnCl₂ | High | [5] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃/tBu₃P | NaOtBu | 95 | [5] |
| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | 92 | [5] |
| 1-Bromo-3,5-dimethylbenzene | Benzylamine | Pd₂(dba)₃/DavePhos | NaOtBu | 97 | [5] |
| 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | 88 | [5] |
Table 3: Ullmann Condensation of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Iodobenzoic acid | Aniline | CuI | K₂CO₃ | 75 | [5] |
| 4-Iodonitrobenzene | n-Butylamine | Cu₂O | K₂CO₃ | 85 | [5] |
| 2-Chloronicotinic acid | 4-Methoxyaniline | Cu powder | K₂CO₃ | 60 | [6] |
| 4-Iodotoluene | Aqueous Methylamine | Cu powder | - | 99 | [7] |
Table 4: Nucleophilic Aromatic Substitution (SNAr)
| Aryl Halide | Amine | Conditions | Yield (%) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol, RT | >90 | [5] |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO, 100 °C | 95 | [5] |
| 4-Chloro-3-nitrobenzonitrile | Ammonia | Ethanol, reflux | 80 | [5] |
| 5-Chloro-2-nitroaniline | Aniline | DMSO, excess aniline | 88 | [8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Synthesis of Aniline by Nitration and Reduction
This protocol outlines the synthesis of aniline from benzene, a representative example of the nitration/reduction strategy.[9]
Step 1: Nitration of Benzene to Nitrobenzene
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, carefully prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid, while cooling the mixture in an ice bath to maintain a temperature below 10°C.
-
Addition of Benzene: Slowly add 20 mL of benzene to the nitrating mixture through the dropping funnel, ensuring the temperature does not exceed 50°C.
-
Reaction: After the addition is complete, stir the mixture at 50-60°C for one hour.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrobenzene will separate as a yellow oil. Wash the organic layer with water, followed by a dilute sodium carbonate solution, and then water again. Dry the nitrobenzene over anhydrous calcium chloride.
Step 2: Reduction of Nitrobenzene to Aniline
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the crude nitrobenzene (e.g., 20 g) and granulated tin (e.g., 40 g).[10]
-
Acid Addition: Add concentrated hydrochloric acid (100 mL) in small portions. The reaction is exothermic and may require cooling to control the rate.[10]
-
Reaction: After the initial vigorous reaction subsides, heat the mixture on a water bath for one hour, or until the odor of nitrobenzene is no longer detectable.[5]
-
Basification: Cool the flask and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate tin hydroxides.
-
Isolation: Steam distill the mixture to isolate the aniline. The aniline is then extracted from the distillate with a suitable organic solvent (e.g., diethyl ether), dried, and purified by distillation.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Ullmann Condensation
This protocol describes a modern, ligand-assisted Ullmann condensation for the synthesis of an N-arylaniline.[11]
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equivalent), the amine (1.5 equivalents), copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Heat the mixture to 100-130 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This is a general procedure for the synthesis of a substituted aniline via SNAr.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the electron-deficient aryl halide (1.0 equivalent) and the amine (1.0-2.0 equivalents) in a suitable solvent (e.g., ethanol, DMSO).
-
Base (if necessary): For less nucleophilic amines or less activated aryl halides, a base such as potassium carbonate or an excess of the amine nucleophile may be required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the decision-making process for selecting a synthetic route and a generalized workflow for the synthesis of substituted anilines.
Caption: A decision tree to guide the selection of a synthetic route for substituted anilines.
Caption: A generalized workflow for the synthesis of substituted anilines.
Conclusion
The synthesis of substituted anilines is a well-established field with a diverse array of methodologies at the disposal of the modern chemist. Classical methods such as nitration and reduction remain highly relevant for their simplicity and cost-effectiveness, particularly on a large scale.[4] For syntheses requiring high functional group tolerance and broad substrate scope, the Buchwald-Hartwig amination has become the gold standard.[12] The Ullmann condensation offers a valuable alternative, especially with recent advancements that allow for milder reaction conditions.[13] Nucleophilic aromatic substitution is a powerful tool for the synthesis of anilines from electron-poor aromatic systems.[14] The optimal choice of synthetic route is contingent upon a careful evaluation of factors including the availability and cost of starting materials, the desired substitution pattern, functional group compatibility, and scalability. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and successful synthesis of this important class of molecules.
References
- 1. Explain how aniline is synthesis? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. prepchem.com [prepchem.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to Alternative Building Blocks for 2-Fluoro-6-methylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 2-Fluoro-6-methylaniline has been a staple scaffold, particularly in the development of kinase inhibitors, owing to its unique conformational and electronic properties. However, the quest for optimized potency, selectivity, and pharmacokinetic characteristics necessitates the exploration of alternative building blocks. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug development programs.
Introduction to 2,6-Disubstituted Anilines in Drug Design
2,6-disubstituted anilines are privileged structures in medicinal chemistry, frequently employed as "hinge-binding" motifs in kinase inhibitors. The substituents at the 2 and 6 positions play a crucial role in orienting the molecule within the ATP-binding pocket of kinases, influencing potency and selectivity. The fluorine and methyl groups in this compound, for instance, contribute to a favorable conformational lock that can enhance binding affinity. The exploration of alternative substituents at these positions allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its overall druglikeness.
Comparative Analysis of Alternative Building Blocks
This section provides a head-to-head comparison of this compound with several alternative building blocks. The selection of these alternatives is based on their structural similarity and their potential to offer advantageous properties in drug candidates.
Physicochemical Properties
The physicochemical properties of a building block are fundamental to the pharmacokinetic profile of the resulting drug candidate. The following table summarizes key computed and experimental properties of this compound and its alternatives.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa |
| This compound | 125.15 | 2.1 | 3.5 |
| 2-Chloro-6-fluoroaniline[1] | 145.56 | 2.4 | 2.8 |
| 2-Bromo-6-fluoroaniline[2] | 190.01 | 2.6 | 2.5 |
| 2-Fluoro-6-methoxyaniline[3][4] | 141.14 | 1.8 | 4.2 |
| 2,6-Diethylaniline[5] | 149.23 | 3.1 | 4.1 |
| 2-Fluoro-6-(trifluoromethyl)aniline[6] | 179.11 | 2.9 | 1.5 |
Key Observations:
-
Lipophilicity (cLogP): Halogen substitution generally increases lipophilicity, with the trend being F < Cl < Br. The methoxy-substituted analog exhibits lower lipophilicity compared to this compound, which could be advantageous for improving solubility. The diethyl analog is the most lipophilic, while the trifluoromethyl analog also significantly increases lipophilicity.
-
Basicity (pKa): The introduction of more electronegative halogens (Cl, Br) or an electron-withdrawing trifluoromethyl group decreases the basicity of the aniline nitrogen. Conversely, the electron-donating methoxy and ethyl groups increase basicity. This modulation of pKa can be critical for optimizing interactions with the kinase hinge region and for altering off-target activities.
Performance in Kinase Inhibition
The true test of these building blocks lies in their performance when incorporated into bioactive molecules. The following table summarizes the inhibitory activities of compounds containing these aniline derivatives against relevant kinases.
| Aniline Building Block | Target Kinase | IC50 (nM) | Reference Compound |
| This compound | EGFR | 15 | Gefitinib Analog |
| 2-Chloro-6-fluoroaniline | EGFR | 25 | Gefitinib Analog |
| 2-Bromo-6-fluoroaniline | Abl | 5 | Nilotinib Analog[7] |
| 2-Fluoro-6-methoxyaniline | Src | 30 | Dasatinib Analog |
| 2,6-Diethylaniline | VEGFR2 | 50 | Sunitinib Analog |
| 2-Fluoro-6-(trifluoromethyl)aniline | Abl | 2 | Nilotinib[8] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that subtle changes to the 2,6-disubstitution pattern can have a significant impact on inhibitory potency. For instance, in the context of Abl kinase inhibitors, replacing the methyl group of a nilotinib analog with a trifluoromethyl group can enhance potency.[8] The choice of halogen at the 6-position can also modulate activity, with bromine appearing favorable in some contexts.[7] The less basic, more lipophilic analogs often exhibit potent activity, but a careful balance must be struck to maintain desirable pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and further exploration of these building blocks, detailed experimental protocols for key synthesis and assay procedures are provided below.
General Synthesis of 2,6-Disubstituted Anilines
A common route to synthesize 2,6-disubstituted anilines is through the reduction of the corresponding nitrobenzene derivative.
Example: Synthesis of 2-Fluoro-6-methoxyaniline [4]
-
Nitration: 2-Fluoroanisole is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-fluoro-2-nitroanisole.
-
Reduction: The 3-fluoro-2-nitroanisole is then reduced to 2-fluoro-6-methoxyaniline. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as ethanol under a hydrogen atmosphere.[4] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 2-fluoro-6-methoxyaniline.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay.[9]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 10% glycerol).
-
Prepare a solution of the target kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km value for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the context in which these building blocks are active is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by kinase inhibitors incorporating these aniline scaffolds and a typical experimental workflow.
Caption: A typical workflow for the synthesis, biological evaluation, and optimization of drug candidates.
Caption: Simplified EGFR signaling pathway targeted by aniline-based kinase inhibitors.
Conclusion
While this compound remains a valuable building block, a rational exploration of its alternatives can unlock new avenues for optimizing drug candidates. This guide has provided a comparative analysis of several promising alternatives, highlighting the impact of subtle structural modifications on key physicochemical and biological properties. The provided experimental protocols and pathway visualizations serve as a foundational resource for researchers aiming to design and synthesize the next generation of targeted therapeutics. By leveraging a data-driven approach to building block selection, the medicinal chemistry community can continue to advance the development of safer and more effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-Diethylaniline | 579-66-8 | FD64331 | Biosynth [biosynth.com]
- 6. 2-Fluoro-6-(trifluoromethyl)aniline | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-methylaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-methylaniline (CAS No. 443-89-0), a chemical widely used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Proper personal protective equipment must be worn at all times when handling this chemical. This includes:
-
Eye Protection: Eyeshields and a face shield.
-
Hand Protection: Chemical-resistant gloves.[2] Gloves should be inspected before use and disposed of properly after handling.[2]
-
Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary, especially in areas with inadequate ventilation.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. |
| Physical Hazard | Combustible liquid.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated containers is crucial to prevent harm to human health and the environment.
Step 1: Segregation and Collection
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
Step 2: Engage a Licensed Waste Disposal Service
-
The disposal of this chemical must be handled by a licensed professional waste disposal company.[2] Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
Step 3: Incineration
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the chemical and minimizes the release of harmful substances into the atmosphere.
Step 4: Disposal of Contaminated Packaging
-
Empty containers and packaging that have come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an inert absorbent material to contain the spill.[3][4] Avoid creating dust if the material is in a solid form.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-6-methylaniline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylaniline (CAS No. 443-89-0). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3][4] It is classified as a combustible liquid.[2][5]
The following table summarizes key quantitative safety data for this compound:
| Parameter | Value | Source |
| CAS Number | 443-89-0 | [2] |
| Molecular Formula | C7H8FN | [3] |
| Molecular Weight | 125.14 g/mol | [6] |
| Form | Liquid | [2][6] |
| Density | 1.082 g/mL at 25 °C | [2][6] |
| Flash Point | 76.7 °C (170.1 °F) | [2] |
| Storage Temperature | 2-8°C | [2][6] |
Hazard Statements: H302, H315, H318, H335[2]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
| Equipment Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[1][2][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended. | Protects against inhalation which may cause respiratory irritation.[2][7] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[4][8] |
Operational Plan for Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][4][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][9]
-
Incompatible materials include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[9]
Emergency and First Aid Procedures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[1][5][11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][5][11]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][5][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5][11]
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation and remove all sources of ignition.[7][8]
-
Wear appropriate personal protective equipment as outlined above.[7][8]
-
For spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[4][9][10]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][11]
-
This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contact a licensed professional waste disposal service to dispose of this material.[7]
Workflow for Chemical Spill
Caption: Workflow for handling a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. 2-氟-6-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | 443-89-0 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound 97 443-89-0 [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
